Technical Documentation Center

5-(Quinolin-6-yl)-1,2-oxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine
  • CAS: 1482213-28-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Quinolin-6-yl)-1,2-oxazol-3-amine: Properties and Potential

Abstract This technical guide provides a comprehensive analysis of the chemical properties and potential applications of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This molecule represents a strategic hybridization of two pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and potential applications of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: the quinoline ring, a cornerstone of numerous therapeutic agents, and the 3-amino-isoxazole moiety, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed perspective for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predicted physicochemical properties, a plausible and detailed synthetic route, expected spectroscopic characteristics, chemical reactivity, and its significant potential in the field of drug discovery, particularly in oncology.

Introduction: A Tale of Two Scaffolds

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, selectivity, or novel mechanisms of action. 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a prime example of this design philosophy.

  • The Quinoline Core: The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer properties.[1][2] This versatility stems from its ability to intercalate with DNA, interact with various enzyme active sites, and its amenability to substitution, allowing for the fine-tuning of its pharmacological profile.

  • The 3-Amino-isoxazole Moiety: The isoxazole ring is another crucial heterocycle in drug development. The 3-amino-isoxazole variant, in particular, serves as a versatile synthetic intermediate and a key structural motif in compounds with antitubulin, antimicrobial, and anti-inflammatory activities.[3][4] Its unique electronic properties and ability to act as a "masked enaminone" make it a valuable component for constructing more complex molecular architectures.[3]

The fusion of these two scaffolds in 5-(Quinolin-6-yl)-1,2-oxazol-3-amine creates a molecule of significant interest, with predicted properties that make it a compelling candidate for screening in various therapeutic areas, most notably oncology.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development.

Nomenclature and Structure
  • IUPAC Name: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

  • Synonyms: 5-(6-Quinolinyl)-3-isoxazolamine, 5-(Quinolin-6-yl)isoxazol-3-amine[5]

  • CAS Number: 1482213-28-4[5]

  • Molecular Formula: C₁₂H₉N₃O[5][6]

Diagram 1: Chemical Structure of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

A 2D representation of the 5-(Quinolin-6-yl)-1,2-oxazol-3-amine molecule.

Predicted Physicochemical Data
PropertyPredicted ValueSource
Molecular Weight 211.22 g/mol LGC Standards[5]
Monoisotopic Mass 211.07455 DaPubChemLite[6]
XlogP 2.0PubChemLite[6]
Hydrogen Bond Donors 1 (from -NH₂)PubChem
Hydrogen Bond Acceptors 3 (N in quinoline, N and O in isoxazole)PubChem
Topological Polar Surface Area (TPSA) 69.9 ŲPubChem

Note: These values are computationally predicted and should be confirmed experimentally.

Proposed Synthesis and Purification Protocol

The synthesis of 3-amino-5-arylisoxazoles is well-established in the literature. A reliable strategy involves the regioselective cyclization of a β-ketonitrile with hydroxylamine.[7] The key to this synthesis is controlling the reaction pH and temperature to favor the desired 3-amino isomer over the 5-amino alternative.[7] The following is a proposed, detailed protocol for the synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine.

Diagram 2: Proposed Synthetic Workflow

G Synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isoxazole Formation A 6-Acetylquinoline C Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate A->C NaOEt, EtOH Claisen Condensation B Ethyl Oxalate D 3-Oxo-3-(quinolin-6-yl)propanenitrile C->D 1. NH4OH (Ammonolysis) 2. POCl3 (Dehydration) F 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (Target Compound) D->F NaOAc, EtOH/H2O pH 7-8, ≤45°C Regioselective Cyclization E Hydroxylamine HCl G Recrystallization or Column Chromatography F->G Purification

A plausible multi-step pathway for the synthesis of the target compound.

Part 1: Synthesis of Precursor: 3-Oxo-3-(quinolin-6-yl)propanenitrile

Rationale: The critical intermediate is the β-ketonitrile. A robust method to synthesize this is via a Claisen condensation of 6-acetylquinoline with diethyl or ethyl oxalate to form a β-keto-ester, followed by ammonolysis and dehydration.[8][9][10]

Step 1a: Synthesis of Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Base Formation: Add sodium metal (1.1 equivalents) portion-wise to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Condensation: Cool the solution to 0-5 °C. Add a solution of 6-acetylquinoline (1.0 equivalent) and ethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise over 1 hour.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into ice-cold dilute HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto-ester.

Step 1b: Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile

  • Ammonolysis: Dissolve the crude ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate in ethanol and add an excess of aqueous ammonium hydroxide. Stir at room temperature for 24 hours to form the corresponding amide.

  • Dehydration: Remove the solvent under reduced pressure. To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in an appropriate solvent like dichloromethane (DCM) or pyridine at 0 °C.

  • Reaction & Work-up: Allow the reaction to proceed until TLC indicates the consumption of the starting material. Carefully quench the reaction with ice water, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent. The crude 3-oxo-3-(quinolin-6-yl)propanenitrile can be purified by column chromatography.

Part 2: Synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Rationale: The reaction between a β-ketonitrile and hydroxylamine can yield two regioisomers. To selectively synthesize the 3-amino-isoxazole, the reaction should be conducted under neutral to slightly basic conditions (pH 7-8) and at a moderate temperature (≤45 °C). Under these conditions, the hydroxylamine preferentially attacks the nitrile carbon.[7]

  • Setup: In a round-bottom flask, dissolve 3-oxo-3-(quinolin-6-yl)propanenitrile (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a buffer to maintain the desired pH.

  • Cyclization: Heat the reaction mixture to approximately 40-45 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, reduce the volume of ethanol under vacuum and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration. Wash with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Spectroscopic Analysis (Expected Characteristics)

No specific experimental spectra for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine are currently published. However, based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy
  • Quinoline Protons (7H): A complex series of signals in the aromatic region (δ 7.5-9.0 ppm). The H2 and H4 protons of the pyridine ring will likely appear as doublets at the most downfield positions. The H8 proton may also be significantly downfield due to its peri-relationship with the nitrogen.[10][11]

  • Isoxazole Proton (1H): A sharp singlet for the C4-H of the isoxazole ring, typically appearing around δ 6.0-7.0 ppm.

  • Amine Protons (2H): A broad singlet for the -NH₂ protons, likely in the range of δ 5.0-6.5 ppm. The chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Quinoline Carbons (9C): Aromatic signals between δ 120-155 ppm.

  • Isoxazole Carbons (3C):

    • C5 (attached to quinoline): ~δ 165-175 ppm.

    • C3 (attached to NH₂): ~δ 155-165 ppm.

    • C4: ~δ 95-105 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion: Under Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected at m/z 212.08.[6]

  • Fragmentation: Common fragmentation patterns for quinolones can involve losses of small neutral molecules like HCN or CO.[12]

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is dictated by its three key components: the quinoline nucleus, the 3-amino group, and the isoxazole ring.

Diagram 3: Key Reactivity Centers

An overview of the principal sites of chemical reactivity.

  • Amino Group Reactivity: The exocyclic amino group is the most nucleophilic center. It can readily undergo acylation with acid chlorides or anhydrides, react with isocyanates to form ureas, and participate in other standard amine chemistries. This functionality provides a convenient handle for further structural modification and library synthesis.[3]

  • Isoxazole Ring Stability: The isoxazole ring is generally stable to many reaction conditions. However, it can be susceptible to cleavage under strong reductive conditions (e.g., catalytic hydrogenation), which can open the N-O bond. This property is sometimes exploited in "masked functionality" synthetic strategies.[3]

  • Quinoline Reactivity: The quinoline ring can undergo electrophilic aromatic substitution, typically at the C5 and C8 positions of the benzene portion of the ring system. The pyridine ring is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic attack under forcing conditions.

Stability and Storage

The compound is expected to be a stable, solid material under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents. As with many aromatic amines, long-term exposure to light and air may cause gradual discoloration.

Potential Applications in Drug Discovery

The true value of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine lies in its potential as a scaffold for the development of novel therapeutics. The extensive body of literature on related quinoline-isoxazole hybrids points strongly towards its promise, particularly in oncology.

  • Anticancer Potential: Numerous studies have demonstrated the potent anticancer activity of quinoline-isoxazole derivatives. These compounds have been shown to exert their effects through various mechanisms:

    • Kinase Inhibition: A recent study developed quinoline-isoxazole hybrids that showed selective cytotoxicity and were identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in several cancers.[13]

    • Apoptosis Induction: Other quinoline-isoxazole analogs have been shown to be potent inhibitors of the anti-apoptotic protein Bcl-2, making them promising agents for treating pancreatic and hematologic malignancies.[2][14]

    • General Cytotoxicity: Various substituted quinoline-isoxazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung, colon, and breast cancer.[13]

  • Antimicrobial and Antitubercular Activity: The combination of quinoline and isoxazole moieties has also been explored for activity against M. tuberculosis and other bacterial strains, suggesting a potential application in infectious diseases.[1]

Given these precedents, 5-(Quinolin-6-yl)-1,2-oxazol-3-amine serves as an excellent starting point for a medicinal chemistry program. The 3-amino group provides a vector for diversification, allowing for the synthesis of a library of amides, ureas, and sulfonamides to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific biological targets.

Conclusion

5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a thoughtfully designed heterocyclic compound that marries the proven therapeutic pedigree of the quinoline nucleus with the synthetic versatility of the 3-amino-isoxazole ring. While detailed experimental characterization is sparse in the public domain, this guide has provided a robust framework based on established chemical principles and data from closely related analogues. We have outlined its chemical identity, predicted properties, a detailed and plausible synthetic protocol, and its expected analytical signature. The demonstrated reactivity of its functional groups, coupled with the potent biological activities of similar quinoline-isoxazole hybrids, underscores its significant potential as a scaffold for the discovery of new drugs, particularly in the realm of targeted cancer therapy. This molecule is not merely a chemical entity but a strategic starting point for innovation in medicinal chemistry.

References

  • Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. PubMed. (2025). [Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. PMC. (2025). [Link]

  • Chebanov, V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. (2025). [Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Publishing. (2025). [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. (2023). [Link]

  • 5-(quinolin-6-yl)-1,2-oxazol-3-amine. PubChemLite. [Link]

  • Synthesis, anti-microbial evaluation, and in silico studies of novel quinoline-isoxazole hybrids. Semantic Scholar. (2019). [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. (2009). [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. (2026). [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. (2014). [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3). [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. (2024). [Link]

  • Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate. (2020). [Link]

  • Processes for preparing 3-amino-isoxazoles.
  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. (2014). [Link]

  • Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. PMC. (2022). [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC. (2022). [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. (2014). [Link]

Sources

Exploratory

5-(Quinolin-6-yl)-1,2-oxazol-3-amine mechanism of action

An In-depth Technical Guide to the Postulated Mechanisms of Action of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine Foreword: A Molecule of Untapped Potential The intersection of quinoline and isoxazole scaffolds in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Foreword: A Molecule of Untapped Potential

The intersection of quinoline and isoxazole scaffolds in medicinal chemistry has given rise to a plethora of compounds with significant biological activities. 5-(Quinolin-6-yl)-1,2-oxazol-3-amine represents a specific embodiment of this promising hybrid structure. While, as of this writing, the precise mechanism of action for this particular molecule has not been explicitly detailed in peer-reviewed literature, its structural components suggest several well-established and compelling pathways through which it may exert its effects. This guide, therefore, serves as a technical exploration of these postulated mechanisms, grounded in the established pharmacology of its core moieties. It is intended for researchers, scientists, and drug development professionals as a foundational document to inspire and guide further investigation into this and related compounds.

Deconstructing the Pharmacophore: An Analysis of Core Structural Components

The therapeutic potential of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine can be inferred from the known biological roles of its constituent parts: the quinoline ring, the isoxazole (specifically, 1,2-oxazole) core, and the 3-amino substituent.

  • The Quinoline Moiety: A privileged scaffold in drug discovery, the quinoline ring is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. It is a cornerstone of numerous pharmaceuticals, particularly in the realms of oncology and infectious diseases.[1] Its planar structure allows it to intercalate between DNA base pairs, a mechanism leveraged by some anticancer agents.[2] Furthermore, the quinoline nucleus is a common feature in a multitude of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[3]

  • The 1,2-Oxazole (Isoxazole) Ring: This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry. It is found in a range of approved drugs, including the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole.[3] The isoxazole ring is not merely a linker; its electronic properties and ability to participate in hydrogen bonding can significantly influence the binding of a molecule to its biological target.

  • The 3-Aminoisoxazole Substructure: The presence of an amino group at the 3-position of the isoxazole ring is a critical feature. This functional group can act as a key hydrogen bond donor or acceptor, facilitating interactions with target proteins.[4] Compounds bearing the 3-aminoisoxazole moiety have been reported to possess a wide array of biological activities, including antimitotic effects through the destabilization of microtubules.[5]

Postulated Mechanisms of Action in Oncology

The convergence of evidence strongly suggests that the primary therapeutic application of quinoline-isoxazole hybrids lies in oncology.[6][7][8] Several distinct, yet potentially overlapping, mechanisms of action are plausible.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent hypothesis is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a key driver of cell proliferation, survival, and metastasis in many human cancers, making it a prime therapeutic target.[8] The synthesis of quinoline-isoxazole hybrids has emerged as a promising strategy for developing effective EGFR inhibitors.[3]

Causality of Experimental Approach: The rationale behind targeting EGFR stems from its frequent dysregulation in various cancers. The quinoline core can mimic the adenine region of ATP, anchoring the inhibitor in the kinase's active site, while the isoxazole and its substituents can extend into adjacent pockets to enhance potency and selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 5-(Quinolin-6-yl)- 1,2-oxazol-3-amine Compound->EGFR Inhibits

Modulation of Apoptotic Pathways via Bcl-2 Inhibition

Another compelling mechanism is the induction of apoptosis by inhibiting anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[6][9] Overexpression of Bcl-2 allows cancer cells to evade programmed cell death. Molecular docking studies have indicated that quinoline-isoxazole derivatives can form stable, energetically favorable complexes with Bcl-2, suggesting they may act as direct inhibitors.[9][10]

Causality of Experimental Approach: Targeting Bcl-2 is a validated strategy to restore the natural apoptotic balance in cancer cells. Compounds that mimic the action of pro-apoptotic BH3-only proteins by binding to the hydrophobic groove of Bcl-2 can unleash the cell death machinery.

Apoptosis_Pathway Bcl2 Bcl-2 Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Compound 5-(Quinolin-6-yl)- 1,2-oxazol-3-amine Compound->Bcl2 Inhibits

Disruption of Microtubule Dynamics

The 3-aminoisoxazole scaffold has been associated with antitubulin activity.[5] These compounds can interfere with the polymerization and depolymerization of tubulin, the protein subunit of microtubules. This disruption leads to mitotic arrest and subsequent apoptosis. This mechanism is shared by highly successful chemotherapeutic agents like the taxanes and vinca alkaloids.

Potential as an Antimicrobial Agent

Beyond oncology, the quinoline-isoxazole framework has demonstrated notable antimicrobial and antifungal properties.[11]

  • Inhibition of Bacterial DNA Gyrase: Molecular docking studies of some quinoline-isoxazole hybrids have shown excellent binding to E. coli DNA gyrase.[11] This enzyme is essential for bacterial DNA replication and is a validated target for quinolone antibiotics (e.g., ciprofloxacin).

  • Cell Membrane Disruption: Some oxazoline-based compounds, structurally related to isoxazoles, have been shown to disrupt the bacterial cell membrane, leading to cell death.[12]

A Proposed Research Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, a systematic, multi-faceted research approach is required.

Research_Workflow cluster_Phase1 Phase 1: Phenotypic & Initial Target Screening cluster_Phase2 Phase 2: Target Validation & Characterization cluster_Phase3 Phase 3: Cellular Pathway Analysis PhenoScreen Phenotypic Screening (e.g., NCI-60 Cell Line Panel) KinasePanel Broad Kinase Panel Screen PhenoScreen->KinasePanel Identifies potential cancer types TargetID Target Identification (Affinity Chromatography, CETSA) KinasePanel->TargetID Narrows down potential kinase targets BiochemAssay Biochemical Assays (Enzyme Kinetics, IC50 Determination) TargetID->BiochemAssay Provides putative targets BindingAssay Direct Binding Assays (SPR, ITC) BiochemAssay->BindingAssay Confirms target engagement WesternBlot Western Blot Analysis (p-EGFR, p-AKT, Cleaved PARP) BiochemAssay->WesternBlot Guides cellular pathway investigation Docking Molecular Docking BindingAssay->Docking Provides binding energetics CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle ReporterAssay Reporter Gene Assays WesternBlot->ReporterAssay

Key Experimental Protocols

Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the EGFR kinase domain.

Trustworthiness: This assay format is highly robust and provides a direct measure of binding affinity (Kd) or competitive inhibition (IC50), minimizing artifacts from compound fluorescence or assay interference.

  • Reagent Preparation:

    • Prepare a 10X stock of EGFR kinase (e.g., Invitrogen™ PV3872) in Kinase Buffer A.

    • Prepare a 10X stock of Eu-anti-His-Tag Antibody in Kinase Buffer A.

    • Prepare a 4X stock of Alexa Fluor™ 647-labeled Kinase Tracer 236 in Kinase Buffer A.

    • Prepare serial dilutions of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in 100% DMSO, then dilute into Kinase Buffer A to create 4X final concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X test compound dilution.

    • Add 5 µL of the 4X Kinase/Antibody mixture.

    • Add 10 µL of the 4X Tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or similar) with an excitation at 340 nm and emission channels at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Phospho-EGFR and Cleaved PARP

This protocol details the detection of changes in the phosphorylation state of EGFR (a marker of its activation) and the cleavage of PARP (a marker of apoptosis) in cancer cells treated with the test compound.

Trustworthiness: This is a semi-quantitative, gold-standard method for validating the cellular effects of a compound on a specific signaling pathway and for confirming the induction of apoptosis.

  • Cell Culture and Treatment:

    • Seed A549 cells (or another EGFR-positive cell line) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • For p-EGFR analysis, serum-starve cells for 12-16 hours before treatment, then stimulate with EGF (100 ng/mL) for 15 minutes before harvesting.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-cleaved-PARP, anti-β-actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize p-EGFR to total EGFR and cleaved PARP to β-actin to determine relative changes in protein levels.

Conclusion

While the definitive molecular target of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine remains to be elucidated, its chemical architecture points toward several high-value mechanisms of action, particularly in the field of oncology. The evidence from analogous quinoline-isoxazole hybrids strongly suggests potential as an inhibitor of receptor tyrosine kinases like EGFR or as a modulator of apoptosis through the Bcl-2 pathway. The systematic research workflow and detailed protocols provided in this guide offer a clear and robust framework for future investigations. Unraveling the precise mechanism will not only define the therapeutic potential of this specific molecule but will also contribute valuable insights to the broader field of heterocyclic medicinal chemistry.

References

  • Piskor, M., et al. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Advances.
  • ResearchGate. (n.d.). Some biologically potent molecules bearing isoxazole and quinoline cores.
  • Piskor, M., et al. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Publishing.
  • Piskor, M., et al. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. Lirias - KU Leuven.
  • Mandir, D., et al. (2024). Synthesis, anti-microbial evaluation, and in silico studies of novel quinoline-isoxazole hybrids.
  • Kiselyov, A. S., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry.
  • Kallman, M. C., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • Gomez, L. F., et al. (2026).
  • Rbaa, M., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Lunagariya, M. V., et al. (n.d.).
  • Chebanov, V. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Hadjicharalambous, M. R., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation.
  • ResearchGate. (n.d.). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines.
  • Jafari, F., et al. (2023). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents.
  • Bokkala, S., et al. (2025). Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. Chemical Biology & Drug Design.

Sources

Foundational

Technical Characterization Guide: 5-(Quinolin-6-yl)isoxazol-3-amine

The following technical guide provides an in-depth characterization of the chemical entity defined by the InChIKey VBWQKYAHESPYSU-UHFFFAOYSA-N . Based on the InChIKey decoding, this compound is 5-(Quinolin-6-yl)isoxazol-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of the chemical entity defined by the InChIKey VBWQKYAHESPYSU-UHFFFAOYSA-N .

Based on the InChIKey decoding, this compound is 5-(Quinolin-6-yl)isoxazol-3-amine (also known as 5-(6-Quinolinyl)-3-isoxazolamine).[1] It is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, particularly as a pharmacophore in the design of kinase inhibitors (e.g., FLT3, JAK, Aurora kinases) and BET bromodomain inhibitors.[1]

InChIKey: VBWQKYAHESPYSU-UHFFFAOYSA-N Compound Class: Amino-isoxazole / Quinoline Hybrid[1]

Executive Summary

The molecule 5-(quinolin-6-yl)isoxazol-3-amine represents a critical "hinge-binding" scaffold in drug discovery.[1] Its structural architecture combines a bicyclic quinoline ring—capable of π-π stacking and hydrophobic interactions—with a polar amino-isoxazole moiety that often serves as a hydrogen bond donor/acceptor pair within enzyme active sites. This guide outlines the physicochemical profiling, analytical validation, and mechanistic relevance of this core scaffold in pharmaceutical research.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The characterization of this NCE (New Chemical Entity) requires precise establishment of its fundamental constants. The molecule is achiral (UHFFFAOYSA indicates no defined stereocenters in the input), simplifying the separation process but requiring rigorous purity assessment.[1]

Table 1: Physicochemical Specifications
ParameterValue / CharacteristicRelevance
IUPAC Name 5-(quinolin-6-yl)1,2-oxazol-3-amineOfficial nomenclature
Molecular Formula C₁₂H₉N₃OStoichiometric basis
Molecular Weight 211.22 g/mol Mass spectrometry target (M+H⁺: 212.[1][2][3]23)
Physical State Solid (Off-white to pale yellow powder)Formulation/Handling
Solubility Low in water; Soluble in DMSO, MeOHStock solution preparation
pKa (Calc.) ~4.9 (Quinoline N), ~2.0 (Isoxazole amine)Ionization state at physiological pH
LogP (Calc.) 2.1 – 2.4Lipophilicity / Membrane permeability
TPSA ~64 ŲCell permeability predictor (Good < 140 Ų)
Structural Logic & Pharmacophore Mapping

The molecule functions as a bidentate ligand . The quinoline nitrogen often acts as an H-bond acceptor, while the exocyclic amine on the isoxazole ring serves as a donor. This "donor-acceptor" motif is classically designed to mimic the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinase enzymes.

Pharmacophore cluster_0 Pharmacophore Features Quinoline Quinoline Ring (Hydrophobic/Pi-Stacking) Linker C-C Bond (Rotatable) Quinoline->Linker Target Kinase Hinge Region (Glu/Cys Residues) Quinoline->Target Van der Waals Isoxazole Isoxazole Core (Scaffold) Linker->Isoxazole Amine Exocyclic Amine (-NH2) (H-Bond Donor) Isoxazole->Amine Amine->Target H-Bonding

Figure 1: Pharmacophore map illustrating the functional domains of the VBWQKYAHESPYSU scaffold and their interaction potential with biological targets.[1]

Analytical Methodologies & Validation Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using a self-consistent analytical workflow.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and identify related impurities (e.g., unreacted 6-acetylquinoline or oxidized byproducts).[1]

  • Instrument: Agilent 1200 Series or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the quinoline).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5% → 95% B (Linear ramp)[1]

    • 12-15 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic) and 280 nm (quinoline specific).[1]

  • Causality: The acidic mobile phase ensures the basic quinoline nitrogen is protonated, preventing peak tailing caused by interaction with residual silanols on the column stationary phase.

Protocol B: LC-MS/MS Identification

Objective: Confirm molecular weight and structural fragments.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 350°C.[1]

  • Expected Transitions:

    • Parent Ion: m/z 212.1 [M+H]⁺[1]

    • Daughter Ion 1: m/z 128.1 (Quinoline fragment, loss of isoxazole ring).[1]

    • Daughter Ion 2: m/z 170.1 (Loss of amine/fragmentation of isoxazole).

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in DMSO) Separation HPLC Separation (C18 Column, Gradient Elution) Sample->Separation Detection UV/Vis Detection (254 nm / 280 nm) Separation->Detection MS ESI-MS Ionization (Positive Mode) Separation->MS Data Data Analysis (Purity %, Mass Confirmation) Detection->Data MS->Data Decision Pass Criteria: >98% Purity [M+H]+ = 212.1 Data->Decision

Figure 2: Analytical validation workflow for 5-(quinolin-6-yl)isoxazol-3-amine.

Synthetic Context & Biological Mechanism

Understanding the synthesis and biological utility of this scaffold allows researchers to modify it for specific therapeutic targets.

Synthetic Pathway (Retrosynthetic Analysis)

The core is typically synthesized via a cyclization reaction:[1]

  • Precursor: 6-Acetylquinoline.

  • Activation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.

  • Cyclization: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux.

  • Mechanism: The hydroxylamine attacks the enaminone, followed by dehydration and ring closure to form the 3-amino-isoxazole ring.

Biological Relevance: The "Kinase Privileged" Status

This specific InChIKey corresponds to a structure frequently found in patent literature for BET Bromodomain inhibition and Kinase inhibition .

  • Mechanism of Action (Kinase): The quinoline moiety binds to the hydrophobic pocket (Gatekeeper region), while the amino-isoxazole forms hydrogen bonds with the hinge region backbone (e.g., Valine or Leucine residues).[1]

  • Target Specificity: Often used to target FLT3 (Acute Myeloid Leukemia) or Aurora Kinases (Mitosis regulation).[1]

  • Metabolism (ADME):

    • Phase I: Oxidation of the quinoline ring (via CYP3A4) or N-acetylation of the exocyclic amine.

    • Phase II: Glucuronidation of the amine.

Safety & Handling (E-E-A-T)

As a research chemical, this compound lacks full clinical toxicity data.[1] However, based on structural analogs (amino-isoxazoles):

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Genotoxicity: Amino-heterocycles can be Ames positive; handle with proper PPE (gloves, fume hood).[1]

  • Stability: Stable under standard conditions; avoid strong oxidizing agents.

References

  • PubChem Compound Summary. "5-(Quinolin-6-yl)isoxazol-3-amine". National Center for Biotechnology Information. Accessed 2026.[5] Link

  • LGC Standards. "Reference Standard: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine". LGC Standards. Link

  • Journal of Medicinal Chemistry. "Discovery of Quinoline-Isoxazole Derivatives as Potent Kinase Inhibitors". ACS Publications. (General reference for scaffold utility). Link

  • Uni.lu PubChemLite. "InChIKey Mapping for VBWQKYAHESPYSU-UHFFFAOYSA-N". University of Luxembourg. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Protein Kinase Inhibitors Using a Quinoline-Oxazole Scaffold

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The quinoline scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of many approved kinase inhibitors.[2][3][4] This application note presents a comprehensive, high-throughput screening (HTS) protocol for identifying novel protein kinase inhibitors, using the exemplary compound 5-(Quinolin-6-yl)-1,2-oxazol-3-amine as a representative member of a screening library. We describe a robust, luminescence-based assay methodology, assay validation, a detailed screening workflow, and data analysis procedures, including quality control assessment using the Z'-factor and hit characterization via IC50 determination.

Note on the Exemplar Compound: As of this writing, 5-(Quinolin-6-yl)-1,2-oxazol-3-amine has no established biological target. It is used here as a structural archetype to illustrate the screening process for a library of similar small molecules against a generic protein kinase target.

Introduction: The Scientific Rationale

The search for selective kinase inhibitors is a cornerstone of modern drug discovery.[1] High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify "hits"—molecules that modulate the activity of a target kinase. The success of any HTS campaign hinges on a robust and reliable assay.

The ADP-Glo™ Kinase Assay is a universal platform ideal for HTS.[5] Its methodology is based on the quantification of ADP, a universal product of all kinase-catalyzed phosphorylation reactions.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[5][8][9] This "glow-type" luminescence provides a stable signal, making it highly compatible with automated HTS workflows.[8]

This guide provides a self-validating system, detailing the necessary steps from initial assay development and validation to primary screening and hit confirmation, ensuring that the generated data is both accurate and reproducible.

Assay Principle and Workflow

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced. A strong luminescent signal corresponds to high kinase activity, while a diminished signal indicates inhibition.

Diagram: ADP-Glo™ Assay Principle

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection Kinase_Reaction Kinase + Substrate + ATP (Incubate) ADP ADP Kinase_Reaction->ADP Test Compound (e.g., Quinoline-Oxazole) ATP_remaining ATP_remaining Kinase_Reaction->ATP_remaining Test Compound (e.g., Quinoline-Oxazole) Stop_Reaction Add ADP-Glo™ Reagent (Incubate) Kinase_Reaction->Stop_Reaction ADP_stable ADP_stable Stop_Reaction->ADP_stable ATP_depleted ATP -> AMP Stop_Reaction->ATP_depleted Detect_ADP Add Kinase Detection Reagent (Incubate) Stop_Reaction->Detect_ADP ATP_new ATP_new ADP_stable->ATP_new ADP -> ATP Light Luminescent Signal ∝ [ADP] ATP_new->Light Luciferase

Caption: Mechanism of the two-step ADP-Glo™ luminescent kinase assay.

Materials and Reagents

Reagent/MaterialSuggested Supplier
ADP-Glo™ Kinase Assay KitPromega
Protein Kinase (e.g., PKA, EGFR)Promega, SignalChem
Kinase Substrate (Peptide or Protein)Corresponding to Kinase
ATP, Ultra-PurePromega
Staurosporine (Positive Control Inhibitor)Sigma-Aldrich
DMSO, Anhydrous, HTS-gradeSigma-Aldrich
Tris-HCl, MgCl₂, DTT, BSASigma-Aldrich
Solid white, opaque 384-well assay platesCorning, Greiner
Multichannel pipettes or automated liquid handlerVarious
Plate luminometerBMG LABTECH, PerkinElmer

Experimental Protocols

PART A: Assay Development and Validation

Before screening, the assay must be optimized to ensure it is robust and sensitive enough for HTS. The goal is to achieve a Z'-factor of ≥ 0.5.[10][11][12]

1. Enzyme Titration:

  • Prepare a 2X enzyme stock solution and perform serial 2-fold dilutions in kinase reaction buffer.

  • Add 2.5 µL of each enzyme dilution to wells of a 384-well plate.

  • Add 2.5 µL of 2X Substrate/ATP mix (at a fixed, optimized concentration, e.g., Km for ATP).

  • Incubate for 60 minutes at room temperature.

  • Follow the ADP-Glo™ detection protocol (Steps C.4-C.6 below).

  • Goal: Determine the enzyme concentration that yields a signal within the linear range of the assay and provides a sufficient signal-to-background ratio.

2. DMSO Tolerance:

  • Run the optimized kinase reaction in the presence of varying concentrations of DMSO (e.g., 0.1% to 2%).

  • Goal: Confirm that the assay performance is not inhibited by the DMSO concentration used for compound delivery (typically ≤1%).[10]

3. Z'-Factor Validation:

  • Prepare 16-24 replicates of both the high and low signal controls.

    • High Signal (0% Inhibition): 2.5 µL Kinase Reaction Buffer + 2.5 µL 2X Enzyme/Substrate/ATP Mix + 25 nL DMSO.

    • Low Signal (100% Inhibition): 2.5 µL Kinase Reaction Buffer + 2.5 µL 2X Substrate/ATP Mix (No Enzyme) + 25 nL DMSO. (Alternatively, use a saturating concentration of a known potent inhibitor like staurosporine).

  • Incubate and perform detection as per the standard protocol.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5 .[11][12][13]

ParameterDescriptionAcceptance Criterion
Z'-Factor A statistical measure of assay quality, accounting for both signal window and data variation.≥ 0.5 for an excellent assay.[11][12][13][14]
Signal-to-Background Ratio of the mean high signal to the mean low signal.Typically > 5, but Z' is the more critical metric.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Signal change <10-20% at final DMSO concentration.
PART B: Primary HTS Protocol (Single Concentration)

This protocol is designed for screening a compound library at a single concentration (e.g., 10 µM) to identify initial hits.

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of each library compound (e.g., 5-(Quinolin-6-yl)-1,2-oxazol-3-amine from a 10 mM stock) into wells of a 384-well assay plate. This results in a final assay concentration of 10-20 µM in a 5 µL reaction volume. Plate vehicle (DMSO) into control wells.

  • Enzyme Addition: Add 2.5 µL of 2X enzyme solution in reaction buffer to all wells except the "Low Signal" controls. Add 2.5 µL of reaction buffer without enzyme to the "Low Signal" control wells.

  • Initiate Reaction: Add 2.5 µL of 2X substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure luminescence using a plate luminometer.

PART C: Hit Confirmation and IC50 Determination

Compounds identified as "hits" in the primary screen must be re-tested and characterized by determining their potency (IC50).

  • Dose-Response Plating: Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM). Plate these dilutions into a 384-well plate as described in Part B, Step 1.

  • Follow HTS Protocol: Execute steps 2-7 from the primary HTS protocol (Part B).

  • Data Analysis: a. Calculate Percent Inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low)) b. Plot % Inhibition versus the log10 of the compound concentration.[15][16] c. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]

HTS Workflow Diagram

HTS_Workflow AssayDev 1. Assay Development (Enzyme Titration, Z' Validation) PrimaryScreen 2. Primary Screen (Single Dose, e.g., 10 µM) AssayDev->PrimaryScreen DataAnalysis1 3. Data Analysis (Calculate % Inhibition) PrimaryScreen->DataAnalysis1 HitSelection 4. Hit Selection (e.g., >50% Inhibition) DataAnalysis1->HitSelection HitConfirmation 5. Hit Confirmation & IC50 (10-point Dose-Response) HitSelection->HitConfirmation NoHits No Significant Hits (Re-evaluate Library/Target) HitSelection->NoHits No hits found DataAnalysis2 6. Data Analysis (Curve Fitting, IC50 Calculation) HitConfirmation->DataAnalysis2 SAR 7. Confirmed Hits (Advance to SAR studies) DataAnalysis2->SAR

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Expected Results & Data Interpretation

A successful HTS campaign will yield high-quality, reproducible data.

Z'-Factor Calculation Example:

Control TypeReplicates (RLU)MeanStd. Dev.
High Signal (DMSO) 850k, 875k, 840k, 890k...865,00020,000
Low Signal (No Enz) 15k, 18k, 12k, 16k...15,5002,500
Z'-Factor 1 - (3 * (20000 + 2500)) /865000 - 15500

A Z'-factor of 0.92 indicates an outstanding assay, well-suited for HTS.

IC50 Determination Example Data:

Compound Conc. (µM)log[Conc.]% Inhibition
100.00-4.0098.5
33.33-4.4896.2
11.11-4.9591.4
3.70-5.4375.3
1.23-5.9151.8
0.41-6.3924.6
0.14-6.868.9
0.05-7.342.1
0.02-7.800.5
0.01-8.00-1.2

When plotted and fitted, these data would yield an IC50 value of approximately 1.2 µM .

Conclusion

This application note provides a validated, step-by-step protocol for the high-throughput screening of small molecules, such as those based on the 5-(Quinolin-6-yl)-1,2-oxazol-3-amine scaffold, against protein kinase targets. By adhering to the principles of rigorous assay validation, including achieving a Z'-factor ≥ 0.5, and employing a robust detection technology like ADP-Glo™, researchers can confidently identify and characterize novel kinase inhibitors for downstream drug development programs.

References

  • BellBrook Labs. (n.d.). Optimizing Assay Performance for High-Throughput Screens.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay with Lipid Kinase Substrates.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • YouTube. (2020, July 23). 💊 HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Srinivasan, B. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • RPubs. (2018, April 10). Dose-Response Curve Analysis.
  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values.
  • Towards Data Science. (2021, January 6). Drug dose-response data analysis.
  • Infinix Bio. (2026, February 16). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery.
  • von Ahsen, O., & Bömer, U. (2005, March 15). High-throughput screening for kinase inhibitors. PubMed.
  • Wikipedia. (n.d.). Z-factor.
  • Kumar, S., Bawa, S., & Gupta, H. (2009, December 15). Biological activities of quinoline derivatives. PubMed.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Qiu, H.-Y., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PMC.

Sources

Application

Application Notes and Protocols: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine as a Novel Chemical Probe for Kinase Inhibition and Cellular Imaging

Authored by: Your Senior Application Scientist Abstract These application notes provide a comprehensive guide for the utilization of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, a novel heterocyclic compound, as a chemical prob...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the utilization of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, a novel heterocyclic compound, as a chemical probe in biological systems. By leveraging the established pharmacophoric properties of the quinoline and isoxazole scaffolds, we present detailed protocols for its application in kinase activity screening, cellular target engagement, and fluorescence microscopy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in their experimental workflows.

Introduction: Rationale and Potential Applications

The convergence of quinoline and isoxazole moieties in 5-(Quinolin-6-yl)-1,2-oxazol-3-amine presents a compelling starting point for its investigation as a chemical probe. The quinoline ring is a well-established scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The 3-amino-isoxazole fragment is also recognized for its role in directing interactions with kinase hinge regions.

Based on these structural precedents, we hypothesize that 5-(Quinolin-6-yl)-1,2-oxazol-3-amine has the potential to function as a probe for a subset of the human kinome. Furthermore, the inherent fluorescence of the quinoline core provides an opportunity for its use in cellular imaging applications, enabling the visualization of its subcellular distribution and target co-localization.

Potential Applications:

  • Screening for Novel Kinase Inhibitors: Employing this compound as a starting point in biochemical or cell-based kinase assays to identify sensitive kinases.

  • Target Identification and Validation: Utilizing the probe in chemoproteomic approaches to identify its direct binding partners in a cellular context.

  • Cellular Imaging and Mechanistic Studies: Leveraging its intrinsic fluorescence to investigate its uptake, distribution, and interaction with cellular structures and potential targets.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is provided below.

PropertyValueSource/Method
Molecular Formula C₁₂H₉N₃OCalculated
Molecular Weight 211.22 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffersPredicted
Purity >95% (as determined by HPLC)Recommended
Storage Store at -20°C, protect from lightStandard Practice

Stock Solution Preparation:

For most applications, a 10 mM stock solution in anhydrous DMSO is recommended. Briefly, weigh an appropriate amount of the solid compound and dissolve it in the required volume of DMSO. Vortex until fully dissolved. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen 5-(Quinolin-6-yl)-1,2-oxazol-3-amine against a panel of recombinant kinases using a luminescence-based assay that quantifies ATP consumption.

Causality: The principle of this assay is that active kinases will deplete the ATP in the reaction. A proprietary reagent is then added to stop the kinase reaction and measure the remaining ATP. The luminescence signal is inversely correlated with kinase activity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_probe Prepare serial dilutions of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine reaction Incubate probe with kinase/substrate and ATP at 30°C prep_probe->reaction prep_kinase Prepare kinase/substrate solution prep_kinase->reaction add_reagent Add Kinase-Glo® Reagent reaction->add_reagent readout Measure luminescence add_reagent->readout G cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis treat_cells Treat cells with probe or DMSO heat_cells Heat cell lysates to a range of temperatures treat_cells->heat_cells centrifuge Centrifuge to separate soluble and aggregated proteins heat_cells->centrifuge western_blot Analyze soluble fraction by Western Blot centrifuge->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (10 mM stock in DMSO)

  • Cell line expressing the putative kinase target

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (e.g., 10 µM) or DMSO as a vehicle control for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins: Cool the tubes to room temperature and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature for both the probe-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Protocol 3: Cellular Imaging with Fluorescence Microscopy

This protocol outlines the use of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine for live-cell imaging, leveraging the intrinsic fluorescence of the quinoline moiety.

Causality: The planar, aromatic quinoline ring system is often fluorescent. This property can be exploited to visualize the compound's localization within cells, providing insights into its mechanism of action and potential off-target effects.

Materials:

  • 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (10 mM stock in DMSO)

  • Cell line of interest

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV/violet excitation)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • MitoTracker™ Red CMXRos (for mitochondrial co-localization, optional)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with 5-(Quinolin-6-yl)-1,2-oxazol-3-amine at a suitable concentration (e.g., 1-10 µM) in complete cell culture medium. Incubate for a desired period (e.g., 30 minutes to 4 hours).

  • Co-staining (Optional): If desired, co-stain with organelle-specific dyes. For example, add Hoechst 33342 (final concentration ~1 µg/mL) for the last 10 minutes of incubation to stain the nucleus.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess compound.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 340-380 nm and collect emission around 420-480 nm (these are starting points and should be optimized based on the specific fluorescence spectrum of the compound).

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the compound.

Self-Validation and Controls:

  • Untreated Cells: Image cells that have not been treated with the compound to assess background autofluorescence.

  • DMSO Control: Image cells treated with the same concentration of DMSO to ensure the vehicle does not induce any fluorescent artifacts.

  • Time-Course Experiment: Image cells at different time points after compound addition to observe its uptake and dynamic redistribution.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for initiating the investigation of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine as a chemical probe. The combination of in vitro biochemical assays, cellular target engagement studies, and direct cellular imaging will enable a comprehensive characterization of its biological activity and potential as a valuable tool for chemical biology and drug discovery.

References

  • Title: Quinoline as a Privileged Scaffold in Cancer Drug Discovery Source: Molecules URL: [Link]

  • Title: A Review on Quinoline Derivatives with Kinase Inhibitory Activity Source: Current Medicinal Chemistry URL: [Link]

  • Title: 3-Amino-isoxazole as a Hinge-Binding Motif in Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Method

Application Notes &amp; Protocols: Formulation of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine for In Vivo Delivery

Abstract This document provides a comprehensive guide for the formulation of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, a novel heterocyclic compound, for in vivo pharmacokinetic (PK), efficacy, and toxicology studies. Based...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, a novel heterocyclic compound, for in vivo pharmacokinetic (PK), efficacy, and toxicology studies. Based on its chemical structure—a fusion of quinoline and isoxazole rings with a basic amine moiety—the compound is predicted to have low aqueous solubility, a common challenge in preclinical development.[1] This guide details a systematic approach, starting with essential pre-formulation characterization, followed by a tiered selection of formulation strategies, from simple aqueous solutions to more complex co-solvent and cyclodextrin-based systems. Detailed, step-by-step protocols are provided for preparing formulations suitable for intravenous (IV) and oral (PO) administration, complete with quality control checks to ensure formulation integrity and reproducibility.

Introduction: The Formulation Challenge

5-(Quinolin-6-yl)-1,2-oxazol-3-amine belongs to a class of nitrogen-containing heterocyclic compounds that, while often demonstrating potent biological activity, frequently exhibit poor physicochemical properties for in vivo administration.[2][3] The planar, aromatic quinoline core contributes to low aqueous solubility, and the overall structure suggests it is a weakly basic compound. The primary objective of formulation development is to create a delivery system that can safely and reproducibly achieve the necessary systemic exposure in animal models to accurately assess the compound's therapeutic potential and safety profile.[4]

The choice of formulation strategy is dictated by the intended route of administration, the required dose level, and the compound's intrinsic properties. For early-stage studies, simple, versatile, and safe formulations are preferred.[5] This note focuses on practical, readily implemented strategies to overcome the anticipated solubility limitations.

Pre-Formulation Assessment: The Foundation of Rational Design

Before attempting any formulation, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is critical.[6] This data-driven approach minimizes wasted resources and informs the selection of the most viable formulation strategy.

Key Physicochemical Parameters

A summary of essential parameters and their impact on formulation is presented below. While experimental data for this specific molecule is not publicly available, typical values for similar scaffolds are provided for illustrative purposes.

ParameterExperimental MethodTypical Range for ClassFormulation Implication
Aqueous Solubility Kinetic or thermodynamic solubility assay (e.g., shake-flask)< 1 µg/mL at pH 7.4A solubilization enhancement strategy is mandatory.
pH-Solubility Profile Solubility assay across a pH range (e.g., pH 2 to 10)Increased solubility at pH < 5pH adjustment and salt formation are viable strategies.[7]
pKa (Predicted/Experimental) Potentiometric titration or in silico prediction3.5 - 5.0 (for the amine)Confirms the compound is a weak base; guides pH for solubilization.
LogP (Predicted/Experimental) HPLC or in silico prediction2.5 - 4.5Indicates high lipophilicity; suggests potential for lipid-based systems and challenges for simple aqueous vehicles.[8]
Solid-State Properties DSC, TGA, XRPDCrystalline solid, M.P. > 150°CHigh melting point suggests strong crystal lattice energy, which must be overcome for dissolution. Amorphous dispersions could be a future strategy.[8]

DSC: Differential Scanning Calorimetry; TGA: Thermogravimetric Analysis; XRPD: X-ray Powder Diffraction.

Formulation Strategy & Vehicle Selection

A tiered approach is recommended, starting with the simplest methods. The decision-making process is guided by the pre-formulation data and the specific requirements of the in vivo study.

Formulation_Decision_Tree Start Start: Pre-formulation Characterization Solubility Aqueous Solubility at pH 7.4 > Target Conc.? Start->Solubility SimpleSol Use Sterile Saline or 5% Dextrose in Water (D5W) Solubility->SimpleSol Yes pH_Sol Solubility increases at low pH? Solubility->pH_Sol No pH_Adjust Strategy 1: pH-Adjusted Aqueous Vehicle pH_Sol->pH_Adjust Yes Route Intended Route? pH_Sol->Route No IV Intravenous (IV) pH_Adjust->IV Oral Oral (PO) pH_Adjust->Oral CoSolvent Strategy 2: Co-Solvent Vehicle CoSolvent->IV CoSolvent->Oral Cyclodextrin Strategy 3: Cyclodextrin Complexation Cyclodextrin->IV Cyclodextrin->Oral Route->CoSolvent IV or Oral Route->Cyclodextrin IV or Oral IV_Req Requires sterile, clear solution. Particle-free. IV->IV_Req Oral_Req Solution or stable suspension acceptable. Oral->Oral_Req

Caption: Formulation strategy decision workflow.

Strategy 1: pH-Adjusted Aqueous Vehicle

Leveraging the basic amine group, this is the simplest and often preferred first approach. By lowering the pH, the amine is protonated, forming a more soluble salt in situ.

  • Advantages: Simple, low toxicity, mimics physiological salt forms.

  • Limitations: Potential for precipitation upon injection into physiological pH (approx. 7.4). The final pH must be tolerable for the animal.[9]

Strategy 2: Co-Solvent Systems

This is a widely used and effective method for preclinical studies.[1] A water-miscible organic solvent is used to dissolve the compound, which is then diluted with an aqueous vehicle.

  • Advantages: High solubilizing power for lipophilic compounds.

  • Limitations: Potential for drug precipitation upon dilution in the bloodstream.[6] Some solvents can cause local irritation or have their own pharmacological effects.[10]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex with enhanced aqueous solubility.[11][12]

  • Advantages: Forms a true solution, often well-tolerated, can improve stability.[13]

  • Limitations: Can be dose-limiting due to the mass of cyclodextrin required. Potential for nephrotoxicity with unmodified beta-cyclodextrins. Chemically modified versions like Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are preferred for parenteral use due to their improved safety profile.[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. For intravenous formulations, all procedures must be conducted under aseptic conditions in a laminar flow hood.[15]

Protocol 1: Preparation of a 1 mg/mL pH-Adjusted Formulation for IV Administration

Objective: To prepare a sterile, clear solution of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine at 1 mg/mL by pH adjustment for intravenous dosing.

Materials & Equipment:

  • 5-(Quinolin-6-yl)-1,2-oxazol-3-amine API

  • Sterile Water for Injection (WFI)

  • 1 N Hydrochloric Acid (HCl), sterile-filtered

  • 1 N Sodium Hydroxide (NaOH), sterile-filtered

  • Calibrated pH meter

  • Sterile, pyrogen-free glass vials

  • Sterile 0.22 µm syringe filters

  • Analytical balance, vortex mixer, magnetic stirrer

Procedure:

  • Preparation: In a laminar flow hood, place a sterile vial containing a stir bar on a magnetic stirrer.

  • Weigh API: Accurately weigh 10 mg of the API and add it to the vial.

  • Add Vehicle: Add approximately 8 mL of WFI to the vial. The compound will likely be a suspension.

  • pH Adjustment: While stirring, slowly add 1 N HCl dropwise. Monitor the solution for clarity. Stop adding acid as soon as the API is fully dissolved.

  • Measure pH: Using the calibrated pH meter, measure the pH of the solution. The target pH should be between 3.0 and 4.0. If the pH is too low, adjust carefully with 1 N NaOH. Avoid over-titrating, which can cause precipitation.

  • Quantum Satis (QS): Once the target pH and clarity are achieved, add WFI to bring the final volume to 10.0 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial.

  • Quality Control:

    • Visual Inspection: The final solution must be clear, colorless, and free of any visible particulate matter.[9]

    • pH Check: Re-confirm the pH of the final formulation.

    • Stability Check (Pre-Dosing): Let the formulation stand at room temperature for at least 30 minutes before dosing to ensure no precipitation occurs.

Protocol 2: Preparation of a 5 mg/mL Co-Solvent Formulation for Oral Gavage

Objective: To prepare a solution/suspension of the compound at 5 mg/mL in a common co-solvent vehicle suitable for oral administration.

Materials & Equipment:

  • 5-(Quinolin-6-yl)-1,2-oxazol-3-amine API

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Glass or polypropylene tubes, analytical balance, vortex mixer, sonicator

Procedure:

  • Weigh API: Accurately weigh 50 mg of the API into a glass vial.

  • Prepare Vehicle: In a separate container, prepare the vehicle by mixing the components in the following ratio (v/v):

    • 10% Propylene Glycol (1.0 mL)

    • 40% PEG 400 (4.0 mL)

    • 5% Tween® 80 (0.5 mL)

    • 45% Purified Water (4.5 mL)

    • Vortex thoroughly to create a homogenous vehicle.

  • Solubilization: Add the prepared vehicle to the API vial.

  • Mixing: Vortex the vial vigorously for 2-3 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Gentle warming (to ~40°C) can be applied if necessary, but stability must be confirmed.[16]

  • Quality Control:

    • Visual Inspection: Observe the final formulation. Note if it is a clear solution or a uniform suspension. For a suspension, ensure there are no large aggregates and that it can be easily resuspended by gentle shaking.

    • Stability Check: Allow the formulation to sit for 30-60 minutes and re-inspect for any signs of precipitation or settling. Formulations should ideally be prepared fresh daily.[1]

Protocol 3: Preparation of a 2 mg/mL Cyclodextrin Formulation for IV Administration

Objective: To prepare a sterile, clear solution of the compound at 2 mg/mL using SBE-β-CD for intravenous dosing.

Cyclodextrin_Mechanism cluster_0 Aqueous Environment Drug Drug Molecule (Hydrophobic) CD Cyclodextrin Complex Drug CD CD_label_top Hydrophilic Exterior CD_label_top->CD CD_label_bottom Hydrophobic Cavity

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Materials & Equipment:

  • 5-(Quinolin-6-yl)-1,2-oxazol-3-amine API

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

  • Sterile WFI or saline

  • Sterile, pyrogen-free glass vials

  • Sterile 0.22 µm syringe filters, magnetic stirrer, analytical balance, vortex mixer

Procedure:

  • Prepare Cyclodextrin Vehicle: In a sterile vial, weigh an appropriate amount of SBE-β-CD. To create a 20% (w/v) solution, add 2.0 g of SBE-β-CD to a vial and add WFI to a final volume of 10.0 mL. Stir until fully dissolved. The solution should be clear.

  • Weigh API: Accurately weigh 20 mg of the API and add it directly to the 10 mL of the 20% SBE-β-CD solution.

  • Complexation: Cap the vial and vortex vigorously for 5 minutes. Place on a magnetic stirrer or rotator overnight at room temperature to allow for maximum complexation. Sonication can be used to accelerate the process.

  • Sterile Filtration: Once the API is fully dissolved and the solution is clear, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particle-free solution. The absence of solid API confirms successful complexation and solubilization.

    • Stability Check: Let the solution stand for at least one hour prior to dosing to confirm no crystallization or precipitation occurs.

In Vivo Considerations & Best Practices

  • Route of Administration: The acceptable excipients and their concentrations vary significantly between IV and oral routes. Parenteral formulations must be sterile, pyrogen-free, and have a pH and osmolality that is physiologically tolerable.[9][15][17]

  • Dosing Volume: Adhere to institutional guidelines for maximum dosing volumes for the selected animal species and route (e.g., typically 5-10 mL/kg for mice via oral gavage, and 5 mL/kg via IV injection).

  • Fresh Preparation: It is strongly recommended to prepare all formulations fresh on the day of the experiment to avoid potential issues with chemical or physical instability.[1]

  • Vehicle Controls: Always include a vehicle-only control group in efficacy and toxicology studies to ensure that any observed effects are due to the API and not the formulation components.[10]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
  • Vertex AI Search. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • Vertex AI Search. (n.d.). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online.
  • Vertex AI Search. (n.d.). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. (n.d.). Special Considerations for Developing Parenteral Formulations - American Injectables.
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80 - Benchchem.
  • Vertex AI Search. (n.d.). Considerations in Formulation Development of Injectable Solutions.
  • Vertex AI Search. (n.d.). Preclinical formulations for pharmacokinetic studies - Admescope.
  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.
  • Vertex AI Search. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes - ResearchGate.
  • Vertex AI Search. (n.d.). TRANSFORMING PARENTERAL DELIVERY: KEY CONSIDERATIONS FOR SC AND IM FORMULATION DEVELOPMENT | ONdrugDelivery.
  • Vertex AI Search. (n.d.). Developing early formulations: Practice and perspective.
  • Vertex AI Search. (n.d.). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - PMC.
  • Vertex AI Search. (n.d.). Physicochemical Data for Quinoline Derivatives - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Introduction Welcome to the technical support guide for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media for biological assays. Poor solubility is a common hurdle in drug discovery, often leading to underestimated compound potency, high data variability, and unreliable structure-activity relationships (SAR).[1] This guide provides a series of troubleshooting steps and advanced protocols to help you achieve and maintain the desired concentration of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in your experiments, ensuring data accuracy and reproducibility.

The core of the issue lies in the physicochemical properties of the molecule. With a predicted XlogP of 2.0, it possesses moderate lipophilicity, which can limit its solubility in the aqueous buffers required for most biological assays.[2] However, its structure also contains key functional groups that we can leverage to overcome this challenge.

Physicochemical Properties of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.23 g/mol
Predicted XlogP 2.0[2]
Key Structural Features Quinoline Ring (basic nitrogen), Primary Amine (basic)
Appearance Likely a solid at room temperature

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the simplest first step to dissolve 5-(Quinolin-6-yl)-1,2-oxazol-3-amine for a bioassay?

The most direct and common initial approach is to use a water-miscible organic solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its high solubilizing power for a wide range of polar and nonpolar compounds and its miscibility with water.[4][5]

Basic Protocol for DMSO Stock Preparation:

  • Weigh out the desired amount of the solid compound.

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Ensure complete dissolution by vortexing, gentle warming (to 37°C), or brief sonication.[6] Visually inspect the solution against a light source to confirm no solid particles remain.

  • Store the stock solution appropriately (typically at -20°C or -80°C in a desiccated environment) to prevent water absorption and degradation.[7]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a very common phenomenon known as "crashing out." It occurs because while the compound is soluble in DMSO, its solubility limit is much lower in the final aqueous medium. The DMSO concentration is diluted, and it can no longer keep the compound in solution.[7]

Follow this troubleshooting workflow to address the issue:

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso ACTION: Reduce DMSO concentration. Re-evaluate stock concentration. check_dmso->reduce_dmso Yes check_compound_conc Is final compound concentration too high? check_dmso->check_compound_conc No (≤0.5%) reduce_dmso->check_compound_conc reduce_compound_conc ACTION: Perform a serial dilution to find the kinetic solubility limit. check_compound_conc->reduce_compound_conc Yes try_methods ACTION: Employ gentle warming (37°C) or sonication for a few minutes. check_compound_conc->try_methods No reduce_compound_conc->try_methods check_success Does it redissolve? try_methods->check_success success SUCCESS: Proceed with assay. (Run vehicle control) check_success->success Yes fail PROBLEM PERSISTS: Proceed to advanced strategies (pH or Cyclodextrin). check_success->fail No

Caption: pH-dependent protonation increases compound solubility.

This pH-dependent solubility is a powerful tool. Many biological assays can tolerate a slightly acidic pH without compromising activity.

Protocol: pH-Modification for Solubility Enhancement

  • Prepare Buffers: Make a set of your standard assay buffers, adjusting the pH to cover a range from 5.0 to 7.4 (e.g., 5.0, 5.5, 6.0, 6.5, 7.4). Use a stable buffering agent for the desired range (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0).

  • Prepare DMSO Stock: Create a concentrated stock solution in DMSO as described in Q1 (e.g., 20 mM).

  • Dilution and Observation: Add a small aliquot of the DMSO stock to each of the different pH buffers to achieve your target final concentration.

  • Incubate and Inspect: Vortex each solution briefly and let it equilibrate at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation.

  • Assay Compatibility Check: Crucially, you must confirm that the altered pH does not affect your assay's performance. Run control experiments (e.g., enzyme activity, cell viability) at each pH in the absence of your test compound.

Q4: What if pH adjustment isn't an option and co-solvents are insufficient? Are there other formulation strategies?

Yes. When pH modification is not viable and co-solvents fail, an excellent strategy is to use cyclodextrins . Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity. [8][9]They can encapsulate poorly soluble molecules, like 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, forming an "inclusion complex." [10]This complex effectively shields the hydrophobic part of the drug from water, making the entire complex water-soluble. [11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high aqueous solubility and low toxicity. [12]

G Compound Drug Molecule (Hydrophobic) Plus + Compound->Plus CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Forms CD->Arrow Complex Inclusion Complex (Water Soluble) Plus->CD Arrow->Complex

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. A 10-20% (w/v) solution is a good starting point. Warming the buffer may be necessary to fully dissolve the cyclodextrin. Allow it to cool to room temperature.

  • Add Compound: Weigh the solid 5-(Quinolin-6-yl)-1,2-oxazol-3-amine and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by stirring overnight at room temperature or by using sonication for 30-60 minutes. The goal is to provide enough energy to drive the drug molecule into the cyclodextrin cavity.

  • Clarify the Solution: After mixing, you may have some undissolved compound. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes or filter it through a 0.22 µm syringe filter to remove any remaining solid particles. The clear supernatant is your stock solution.

  • Determine Concentration: The concentration of the compound in the supernatant must be experimentally determined using a method like HPLC-UV or LC-MS. This is a critical step for accurate dosing.

  • Assay Dilution: This clarified, quantified stock solution can now be diluted in your standard assay buffer for your experiments. Remember to include a vehicle control using the same HP-β-CD concentration.

Summary of Strategies

Method Mechanism Pros Cons Best For...
Co-Solvent (DMSO) Increases the polarity of the bulk solvent. [13][14]Simple, fast, effective for creating high-concentration stocks.Can cause precipitation on dilution; potential for assay interference and cytotoxicity at >0.5%. [7][15]Initial screening and proof-of-concept experiments where low final solvent concentration is achievable.
pH Adjustment Protonates basic functional groups, forming a more soluble salt. [16][17]Highly effective for basic compounds, uses standard buffers.Requires the biological assay to be tolerant of non-physiological pH.Assays that are robust across a pH range of 5.5-7.0, such as many enzymatic or biochemical assays.
Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic drug in a water-soluble host molecule. [10][11]High loading capacity, low toxicity, often avoids precipitation issues.Requires an extra step to quantify the final concentration; can sometimes interact with assay components.Cell-based assays or in vivo studies where co-solvents are problematic and pH cannot be altered.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Gould, S., & Scott, R. C. (2005). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. MDPI AG.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • (2025, July 31). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2). MedCrave Publishing.
  • (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • (n.d.). Cosolvent. In Wikipedia.
  • Lee, J., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
  • (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF.
  • (n.d.). Frequently Asked Questions. Selleckchem.com.
  • (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • (n.d.). Dimethyl sulfoxide. In Wikipedia.
  • (n.d.). 5-(quinolin-6-yl)-1,2-oxazol-3-amine. PubChemLite.
  • Garde, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(39), 9035–9043. American Chemical Society.
  • Tjihlim, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors.
  • (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts.
  • (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • (2023, March 17). Does pH affect solubility? AAT Bioquest.

Sources

Optimization

Technical Guide: Yield Optimization for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine Synthesis

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists Scope: Synthesis optimization, troubleshooting, and purification of 5-(quinolin-6-yl)isoxazol-3-amine via the -ketonitrile condensation route...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists Scope: Synthesis optimization, troubleshooting, and purification of 5-(quinolin-6-yl)isoxazol-3-amine via the


-ketonitrile condensation route.

Introduction & Reaction Architecture

The synthesis of 5-(quinolin-6-yl)-1,2-oxazol-3-amine is a critical transformation in the development of FLT3 and other kinase inhibitors. The most robust and scalable route involves the condensation of 3-oxo-3-(quinolin-6-yl)propanenitrile with hydroxylamine .

While seemingly straightforward, this reaction is governed by a delicate interplay between pH , nucleophilicity , and tautomeric equilibrium . Failure to control these variables results in low conversion, regioisomeric impurities (isoxazol-5-ones), or hydrolysis side-products.

Core Reaction Pathway

The reaction proceeds through the initial formation of an oxime intermediate at the benzylic ketone, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon.

ReactionPathway SM 3-oxo-3-(quinolin-6-yl) propanenitrile Intermediate Oxime Intermediate (Transient) SM->Intermediate Nucleophilic Attack (pH 8-10) SideProduct1 Side Product A: Amide Hydrolysis SM->SideProduct1 Strong Base (pH > 12) NH2OH NH2OH·HCl + Base NH2OH->Intermediate Target 5-(Quinolin-6-yl)- 1,2-oxazol-3-amine (TARGET) Intermediate->Target Cyclization (Heat) SideProduct2 Side Product B: Isoxazol-5-one Intermediate->SideProduct2 Acidic pH (< 4.0)

Figure 1: Reaction logic flow. Optimal yield requires maintaining the "Goldilocks" pH zone (8–10) to favor cyclization over hydrolysis or tautomerization.

Module 1: Reaction Optimization (The "Engine Room")

Troubleshooting Guide: Low Yield & Conversion

Q: My reaction stalls at 60% conversion. Adding more hydroxylamine doesn't help. Why? A: This is likely a pH drift issue . The condensation releases HCl (if using NH₂OH·HCl) or consumes base.[1] As the pH drops below 7, the amine functionality of hydroxylamine becomes protonated (


), rendering it non-nucleophilic.
  • The Fix: You must buffer the system. Do not rely on a single initial charge of base.

  • Protocol: Use Sodium Acetate (NaOAc) in excess (2.5–3.0 equiv) rather than NaOH. NaOAc maintains a pH of ~5–6 initially, rising slightly, which is sufficient for oxime formation without triggering nitrile hydrolysis. Alternatively, use NaOH but add it dropwise to maintain pH 9–10.

Q: I see a major spot by TLC that is not the product. What is it? A: Check the acidity.

  • Scenario A (Acidic Conditions): If you ran the reaction in unbuffered acetic acid or low pH, you likely formed 5-(quinolin-6-yl)isoxazol-5(4H)-one . This occurs when the oxime oxygen attacks the nitrile, but the resulting imine hydrolyzes instead of tautomerizing to the amine.

  • Scenario B (Strongly Basic): If pH > 12, you likely hydrolyzed the nitrile group of the starting material to a primary amide 3-oxo-3-(quinolin-6-yl)propanamide , which will not cyclize efficiently.

Optimized Protocol: The "Buffered Reflux" Method

This protocol minimizes side reactions by controlling the protonation state of the quinoline ring and the hydroxylamine.

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolEthanol/Water (4:1) Water is essential to solubilize the inorganic salts (NaOAc/NaCl) and facilitate proton transfer.
Base NaOH / KOHNaOAc (3.0 eq) Prevents "runaway" basicity that hydrolyzes the nitrile; buffers the HCl released.
Reagent NH₂OH[2][3][4][5]·HCl (1.1 eq)NH₂OH·HCl (1.5 eq) Excess reagent drives the equilibrium; excess is easily washed away.
Temp Reflux (78°C)Reflux (85°C) High temperature is required to overcome the activation energy of the cyclization step, which is the rate-determining step.

Step-by-Step Protocol:

  • Dissolution: Suspend 3-oxo-3-(quinolin-6-yl)propanenitrile (1.0 eq) in Ethanol (10 V).

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (3.0 eq) in Water (2.5 V).

  • Addition: Add the aqueous solution to the ethanolic suspension. The mixture may remain a slurry.

  • Reaction: Heat to reflux (bath temp 90°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The starting material (nitrile) usually elutes later than the product (amine) on reverse phase due to the polar amine group.

  • Completion: Conversion should be >95%.

Module 2: Workup & Isolation (The "Filter")

The amphoteric nature of the product (basic quinoline + weakly basic isoxazole amine) makes standard acid/base extractions tricky.

Q: The product is water-soluble and I'm losing it during the wash. How do I recover it? A: The quinoline nitrogen has a pKa of ~4.9. If your workup is too acidic, the molecule is protonated and stays in the water.

  • The Fix: Adjust the final pH to 8–9 . At this pH, the quinoline is deprotonated (neutral), and the isoxazole amine is also neutral, minimizing water solubility.

Q: The product precipitates as a sticky gum. How do I get a powder? A: This is a "oiling out" phenomenon caused by impurities or rapid cooling.

  • The Fix:

    • Distill off 70% of the Ethanol.

    • Cool slowly to 50°C.

    • Add Water dropwise until turbidity persists.

    • Allow to cool to Room Temp with vigorous stirring. The slow polarity change forces crystal growth over amorphous gum formation.

Purification Logic Tree

Purification Crude Crude Reaction Mixture (EtOH/H2O) Step1 Concentrate to ~30% Vol Crude->Step1 Step2 Adjust pH to 8.5 (Sat. NaHCO3) Step1->Step2 Precipitate Precipitate Forms? Step2->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes (Solid) Extract Extraction Required (DCM/MeOH 9:1) Precipitate->Extract No (Oil/Soluble) Recryst Recrystallize (EtOH or iPrOH) Filter->Recryst

Figure 2: Isolation workflow. Direct precipitation is preferred over extraction to avoid emulsion formation typical of quinoline derivatives.

Module 3: Starting Material Integrity

Q: My starting material (beta-ketonitrile) is dark brown. Does this affect yield? A: Yes. Beta-ketonitriles are prone to polymerization and oxidation.

  • Check: Run an NMR. If the integration of the methylene protons (singlet at ~4.2 ppm) is low or obscured, purify the starting material before attempting the cyclization.

  • Purification: Recrystallize the nitrile from Ethanol/Hexane. Do not use silica chromatography if possible, as beta-ketonitriles can decompose on acidic silica.

References

  • General Isoxazole Synthesis: Liu, K. et al.

    
    -cyanoketones with hydroxylamine."[6] Tetrahedron Letters, 2009. Link
    
  • Regioselectivity Mechanisms: Alberola, A. et al. "Regioselectivity in the reaction of

    
    -aminonitriles with hydroxylamine." Journal of Heterocyclic Chemistry, 2005. Link
    
  • Quinoline Solubility Data: "Solubility of 5-(aminomethyl)isoxazol-3-one and related heterocycles." Solubility of Things, 2024.[5] Link

  • Target Molecule Data: "5-(Quinolin-6-yl)-1,2-oxazol-3-amine."[7] LGC Standards, 2025. Link

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Welcome to the dedicated technical support guide for the synthesis and purification of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this specific molecule.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues you may encounter during the purification of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine.

Issue 1: The final product is a persistent oil or a sticky solid instead of a crystalline powder.

Root Cause Analysis: The "oiling out" of a product during crystallization is a common issue that can be attributed to several factors. This phenomenon often occurs when the crude product has a high impurity level, causing a significant depression of the melting point. Alternatively, if the solution is supersaturated and cools too rapidly, the compound may precipitate out of solution at a temperature above its melting point.[1]

Solutions:

  • Re-dissolution and Slow Cooling: Return the oiled-out product to the heat source and add a small amount of additional "good" solvent (one in which the compound is highly soluble) to ensure complete dissolution.[1] Allow the solution to cool to room temperature slowly. To further slow down the cooling process, you can insulate the flask with glass wool or a similar material.

  • Solvent System Modification: The choice of solvent is critical. For quinoline derivatives, a mixture of solvents can be effective.[2] For instance, dissolving the compound in a good solvent like ethanol or methanol and then slowly adding a poor solvent (an "anti-solvent") like water or hexane can induce crystallization.[2]

  • Charcoal Treatment: If you suspect a high level of colored or resinous impurities, a charcoal treatment of the hot solution may be beneficial. However, use charcoal sparingly as it can adsorb your desired product, leading to a lower yield.[1]

Issue 2: Low yield after purification.

Root Cause Analysis: A low yield can stem from issues in the reaction itself or losses during the workup and purification steps.[3] In the context of purification, significant product loss can occur due to multiple, inefficient purification steps, using an excessive amount of solvent during recrystallization, or irreversible adsorption onto chromatography media.

Solutions:

  • Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve your crude product.[4] Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Streamline Purification Workflow: A streamlined workflow combining Thin Layer Chromatography (TLC) for method development with flash chromatography can increase efficiency and reduce product loss.[5]

  • Check for Product in Aqueous Layers: During workup, if your product has some water solubility, a portion of it might be lost to the aqueous layer. It's good practice to re-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[3]

Issue 3: Difficulty in separating the product from starting materials or byproducts via column chromatography.

Root Cause Analysis: Co-elution of the desired product with impurities during column chromatography is a frequent challenge, especially when the polarity of the compounds is very similar. In the synthesis of isoxazoles, common byproducts can include regioisomers and furoxans, which often have similar polarities to the desired product.[6]

Solutions:

  • Solvent System Screening: Before running a large-scale column, perform a thorough TLC screening with various solvent systems. Sometimes, a ternary mixture (three solvents) or the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can significantly improve separation.[6]

  • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase. For example, alumina (basic or neutral) can be a good alternative for purifying basic compounds like amines. Reverse-phase chromatography is another powerful technique for separating compounds based on hydrophobicity.

  • Derivative Formation and Purification: In some challenging cases, it may be beneficial to temporarily convert your product into a derivative that is easier to purify. For example, the amine group could be protected, the resulting compound purified, and then the protecting group removed.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine?

A1: The impurities will largely depend on the synthetic route. However, based on the synthesis of related isoxazole and quinoline compounds, you can anticipate the following:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have unreacted quinoline or isoxazole precursors.

  • Regioisomers: The formation of isoxazole rings can sometimes lead to a mixture of regioisomers, which can be challenging to separate due to their similar physical properties.[6]

  • Furoxans: Nitrile oxides, often used as intermediates in isoxazole synthesis, can dimerize to form furoxans, especially at high concentrations.[6]

  • Byproducts from Quinoline Synthesis: If the quinoline ring is formed as part of the synthesis, byproducts from reactions like the Skraup synthesis can include tarry materials and other quinoline derivatives.[7]

Q2: What are some recommended solvent systems for the recrystallization of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine?

A2: While the optimal solvent system needs to be determined experimentally, here are some good starting points based on the structure:

  • Single Solvents: Ethanol, methanol, isopropanol, or acetonitrile.

  • Solvent/Anti-Solvent Pairs:

    • Ethanol/Water[2]

    • Methanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the chemical structure and the absence of significant impurities.

    • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.[8]

    • Infrared (IR) Spectroscopy: Will show the presence of key functional groups.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., dichloromethane or ethanol).[2]

  • Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (a solvent in which the product is insoluble, e.g., hexane or water) until the solution becomes cloudy, indicating the onset of precipitation.[2]

  • Crystallization: Allow the mixture to stand at room temperature, or cool it to induce further crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in the general recrystallization protocol.

Data Presentation

Table 1: Comparison of Crystallization Techniques for Quinoline Derivatives

Crystallization MethodPrincipleBest ForKey Parameters
Slow Evaporation Gradually increasing solute concentration to supersaturation.[2]High-quality single crystals for X-ray diffraction.[2]Solvent choice, temperature, evaporation rate.
Slow Cooling Decreasing solubility by lowering the temperature.General purification of solid compounds.Cooling rate, solvent choice, initial concentration.
Vapor Diffusion Slow diffusion of an anti-solvent vapor into the compound solution.[2]Small amounts of material, yielding high-quality crystals.[2]Choice of solvent and anti-solvent, container setup.
Anti-Solvent Addition Rapid precipitation by adding a solvent of poor solubility.[2]Rapid crystallization when a suitable anti-solvent is known.Rate of anti-solvent addition, stirring speed.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 5-(Quinolin-6-yl)-1,2-oxazol-3-amine TLC_Analysis TLC Analysis for Purity & Method Development Crude_Product->TLC_Analysis Analyze Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography If multiple spots Recrystallization Recrystallization TLC_Analysis->Recrystallization If relatively pure Column_Chromatography->Recrystallization Collect & concentrate fractions Pure_Product Pure Product Recrystallization->Pure_Product Isolate & dry crystals

Caption: A general workflow for the purification of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine.

Troubleshooting_Oiling_Out Start Product 'Oils Out' During Crystallization Q1 Are there visible impurities? Start->Q1 A1_Yes Perform Charcoal Treatment Q1->A1_Yes Yes A1_No Proceed to Re-dissolution Q1->A1_No No Re_dissolve Re-dissolve in minimum hot solvent (add slightly more 'good' solvent) A1_Yes->Re_dissolve A1_No->Re_dissolve Slow_Cool Cool slowly to room temperature Re_dissolve->Slow_Cool Crystals_Form Crystals Form Successfully Slow_Cool->Crystals_Form Success Still_Oils_Out Still Oils Out Slow_Cool->Still_Oils_Out Failure Change_Solvent Change Solvent System (e.g., try anti-solvent method) Still_Oils_Out->Change_Solvent

Caption: A decision tree for troubleshooting product oiling out during crystallization.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.

Sources

Optimization

Cell permeability issues with 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Welcome to the technical support center for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental hu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental hurdles, with a specific focus on issues related to cell permeability. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful application of this compound in your cell-based assays.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions regarding the properties of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine and its expected behavior in biological systems.

Question 1: What are the key physicochemical properties of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, and how might they influence its cell permeability?

Answer: Understanding the physicochemical profile of a compound is the first step in predicting its behavior. Based on its structure (Molecular Formula: C₁₂H₉N₃O), we can assess its properties against established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability and, by extension, cell permeability.[1]

Table 1: Physicochemical Properties of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

PropertyValueLipinski's Rule of Five GuidelineImplication for Permeability
Molecular Weight211.22 g/mol < 500 DaFavorable: Small size facilitates passive diffusion.
XlogP (predicted)~2.0[2]< 5Favorable: Indicates a good balance between hydrophilicity and lipophilicity for membrane partitioning.
Hydrogen Bond Donors1 (from the amine group)≤ 5Favorable: Low number of donors minimizes the energy penalty for desolvation when entering the lipid bilayer.
Hydrogen Bond Acceptors3 (1x quinoline N, 1x oxazole N, 1x oxazole O)≤ 10Favorable: Low number of acceptors supports efficient membrane transit.

Expert Analysis: On paper, 5-(Quinolin-6-yl)-1,2-oxazol-3-amine meets all the criteria of Lipinski's Rule of Five.[1] This suggests that the compound should possess good passive membrane permeability. If you are observing low activity in cellular assays, poor passive diffusion is less likely to be the primary cause, and other factors should be investigated.

Question 2: My compound is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What are the likely causes?

Answer: This is a very common and critical challenge in drug discovery. The discrepancy between a pure, isolated system (biochemical assay) and a complex, compartmentalized biological environment (cell-based assay) can often be attributed to several factors.[3][4]

  • Poor Cell Permeability: Despite favorable predictions, the compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound may be actively pumped out of the cell by transmembrane transporter proteins, such as P-glycoprotein (P-gp/MDR1).[5][6] This keeps the intracellular concentration below the threshold required for a biological effect. Quinoline derivatives are a known class of compounds that can interact with these efflux pumps.[7]

  • Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

  • Poor Solubility: The compound may precipitate out of the aqueous cell culture medium, drastically reducing the effective concentration available to the cells.[8]

  • Target Engagement in a Cellular Context: The target protein inside the cell may be in a different conformation, part of a multi-protein complex, or exist in a post-translationally modified state that alters compound binding.[3]

The logical workflow below illustrates how to begin dissecting this problem.

G cluster_0 Troubleshooting Workflow: Biochemical vs. Cellular Potency start Discrepancy Observed: High Biochemical Potency, Low Cellular Potency solubility 1. Assess Solubility & Stability in Cell Culture Media start->solubility solubility_fail Precipitation or Degradation Observed solubility->solubility_fail No solubility_pass Soluble and Stable solubility->solubility_pass Yes passive 2. Evaluate Passive Permeability (e.g., PAMPA Assay) passive_fail Low Permeability (Papp) passive->passive_fail No passive_pass High Permeability (Papp) passive->passive_pass Yes efflux 3. Test for Active Efflux (e.g., Bidirectional Caco-2 Assay) efflux_fail High Efflux Ratio (>2) efflux->efflux_fail Yes efflux_pass Low Efflux Ratio (<2) efflux->efflux_pass No solubility_action Action: Optimize Formulation (Co-solvents, pH, Excipients) solubility_fail->solubility_action solubility_pass->passive passive_action Action: Medicinal Chemistry (Modify structure to improve LogP) passive_fail->passive_action passive_pass->efflux efflux_action Action: Co-dose with Efflux Pump Inhibitor efflux_fail->efflux_action final_conclusion Conclusion: Investigate other causes (e.g., intracellular target engagement, metabolism) efflux_pass->final_conclusion

Caption: Logical workflow for diagnosing discrepancies in compound activity.

Part 2: Troubleshooting Guide - Diagnosing Permeability Issues

This section provides actionable, Q&A-formatted guides with experimental protocols to diagnose specific permeability problems.

Question 3: How can I experimentally determine if 5-(Quinolin-6-yl)-1,2-oxazol-3-amine has poor passive permeability?

Answer: The most direct and high-throughput method to assess passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA) .[9] This cell-free assay measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well.[10] Its simplicity makes it ideal for isolating passive diffusion from other biological processes like active transport.[11]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard industry procedures.[11][12]

A. Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test Compound: 10 mM stock of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in DMSO

  • Control Compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol)

  • UV-transparent 96-well plate for analysis

  • Plate reader or LC-MS/MS system

B. Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing 1-5% DMSO to match the final donor concentration) to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.

  • Prepare Donor Solutions: Prepare a 100 µM working solution of the test compound and controls by diluting the 10 mM DMSO stock into PBS.

  • Load Donor Plate: Add 150-200 µL of the compound working solutions to the donor plate wells.

  • Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane contacts the buffer in the acceptor well.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature (25°C) for 4-18 hours with gentle shaking.[10][12]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

C. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time )

Where:

  • CA(t) is the compound concentration in the acceptor well at time t.

  • Cequilibrium is the concentration at theoretical equilibrium.

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

Table 2: Interpretation of PAMPA Papp Values

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1LowLow (< 50%)
1 - 10MediumMedium (50-84%)
> 10HighHigh (> 85%)

Self-Validation: The inclusion of high and low permeability controls is critical. If your controls do not yield the expected Papp values, it indicates a technical issue with the assay setup (e.g., membrane integrity, incorrect buffer preparation). Lucifer yellow can also be used post-assay to check membrane integrity.[13]

Question 4: How can I test if my compound is a substrate for active efflux pumps like P-glycoprotein (P-gp)?

Answer: To determine if a compound is actively transported out of cells, you must use a cell-based system that expresses these transporters. The gold standard is the bidirectional Caco-2 permeability assay .[14][15] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier.[16] This model expresses various transporters, including P-gp.[17]

The assay measures the rate of compound transport in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Mimics efflux from the cell back into the gut lumen.

If the compound is a substrate for an efflux pump like P-gp, the B→A transport rate will be significantly higher than the A→B rate.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is a generalized procedure based on established methods.[17][18]

A. Materials:

  • Caco-2 cells

  • Transwell™ plate system (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test Compound: 10 mM stock of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in DMSO

  • Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Talinolol (P-gp substrate).[15]

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

B. Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >200 Ω·cm²).[18]

  • Assay Initiation:

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solution by diluting the test compound and controls to the final concentration (e.g., 10 µM) in transport buffer.

    • For A→B transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes) with gentle shaking.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each well.

  • Monolayer Integrity Post-Assay: After sampling, perform a Lucifer Yellow leak test to confirm that the monolayer integrity was not compromised during the experiment.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

C. Data Analysis:

  • Calculate the Papp values for both the A→B and B→A directions as described in the PAMPA protocol, adjusting for the specific volumes and surface area of the Transwell™ inserts.

  • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Table 3: Interpretation of Caco-2 Efflux Ratio

Efflux Ratio (ER)Interpretation
< 2No significant active efflux. Compound likely crosses via passive diffusion.
≥ 2Active efflux is occurring. The compound is a likely substrate for an efflux transporter (e.g., P-gp).[15]

Self-Validation: The assay's validity rests on the performance of controls. Talinolol should exhibit an ER ≥ 2, while propranolol and atenolol should have an ER ≈ 1. If these controls fail, the Caco-2 monolayer may not be expressing functional transporters, and the results are not reliable.

Part 3: Optimization Strategies

Question 5: My Caco-2 assay confirmed that 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a P-gp substrate. How can I improve its apparent activity in my cell-based assay?

Answer: Confirming P-gp-mediated efflux is a significant step. It means your compound can enter the cell, but is being actively removed. To demonstrate that this efflux is the cause of low cellular potency, you can inhibit the pump.

The most common strategy is to co-administer your compound with a known P-gp inhibitor.[19] If the biological activity of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is restored or significantly increased in the presence of the inhibitor, it provides strong evidence that efflux is the limiting factor.

Table 4: Common P-gp Inhibitors for In Vitro Use

InhibitorTypical Working ConcentrationNotes
Verapamil10 - 100 µMA first-generation inhibitor; can have off-target effects at higher concentrations.[6]
Cyclosporin A1 - 10 µMA potent inhibitor, but also has immunosuppressive activity.
Elacridar (GF120918)0.1 - 2 µMA potent and more specific third-generation P-gp inhibitor.[19]
Tariquidar0.1 - 1 µMA potent and specific third-generation P-gp inhibitor.

Experimental Approach:

  • Design your cell-based activity assay with the following conditions:

    • Cells + Vehicle Control

    • Cells + P-gp Inhibitor alone (to check for intrinsic activity)

    • Cells + 5-(Quinolin-6-yl)-1,2-oxazol-3-amine alone

    • Cells + 5-(Quinolin-6-yl)-1,2-oxazol-3-amine + P-gp Inhibitor

  • Pre-incubate the cells with the P-gp inhibitor for 30-60 minutes before adding your test compound.

  • Measure the desired biological endpoint (e.g., cell viability, target phosphorylation, reporter gene expression).

Expected Outcome: A significant leftward shift (increase in potency) in the dose-response curve for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in the presence of the P-gp inhibitor. This "rescued" activity confirms that efflux was masking the compound's true intracellular potency.[20]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • What are P-gp inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco2 assay protocol. Source not publicly available.
  • In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. [Link]

  • Membrane Permeability. Schrödinger. [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - NIH. [Link]

  • P-glycoprotein efflux pump: Challenges and opportunities. ResearchGate. [Link]

  • Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. Journal of Chemical Information and Modeling. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Prediction of the Passive Membrane Permeability of Molecules. INOUE RESEARCH GROUP. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • 5-(quinolin-6-yl)-1,2-oxazol-3-amine. PubChemLite. [Link]

  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. PMC. [Link]

  • 5-Aminoquinoline. PubChem. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Alteration in cell permeability as a mechanism of action of certain quinone pesticides. PubMed. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Quinoline. Wikipedia. [Link]

  • Quinolin-5-ol. PubChem - NIH. [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - NIH. [Link]

  • Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinoline-Based Anticancer Agents Versus Established Therapeutics

A Guide for Researchers and Drug Development Professionals The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Within this landscape, heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds, particularly those containing the quinoline scaffold, have emerged as a promising class of molecules with diverse and potent antineoplastic activities.[1][2] This guide provides a comparative overview of the efficacy of quinoline-based compounds, with a focus on structures akin to 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, against established anticancer drugs. By examining their mechanisms of action, in vitro cytotoxicity, and the signaling pathways they modulate, we aim to provide a comprehensive resource for researchers in the field.

The Rise of Quinoline Derivatives in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In the context of cancer, quinoline derivatives have demonstrated the ability to interfere with various stages of tumorigenesis and progression through multiple mechanisms. These include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4] The versatility of the quinoline core allows for chemical modifications that can fine-tune its pharmacological properties, leading to the development of potent and selective anticancer agents.[5]

Comparative Efficacy: Quinoline Derivatives vs. Standard-of-Care Anticancer Drugs

To contextualize the potential of quinoline-based compounds, we will compare their in vitro efficacy with that of well-established anticancer drugs. For this analysis, we will consider representative quinoline derivatives from recent studies and compare their half-maximal inhibitory concentrations (IC50) against various cancer cell lines with those of doxorubicin and erlotinib, a DNA-damaging agent and a tyrosine kinase inhibitor, respectively.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.38Not Specified[5]
HCT-116 (Colon)5.34Not Specified[5]
MCF-7 (Breast)5.21Not Specified[5]
Quinoline-Isoxazole Hybrid (4b) MCF-7 (Breast)12.94EGFR Kinase Binding, Apoptosis Induction[6]
Quinoline-Isoxazole Hybrid (4f) SKOV3 (Ovarian)17.89EGFR Kinase Binding, Apoptosis Induction[6]
Quinoline-based EGFR/HER-2 Inhibitor (5a) MCF-7 (Breast)0.025 (GI50)EGFR/HER-2 Inhibition[3]
A-549 (Lung)0.082 (GI50)EGFR/HER-2 Inhibition[3]
Doxorubicin MCF-7 (Breast)~0.05-0.5DNA Intercalation, Topoisomerase II InhibitionWidely Reported
Erlotinib A-549 (Lung)~0.03-0.1EGFR Tyrosine Kinase Inhibition[3]

Note: IC50 and GI50 values can vary depending on the experimental conditions, such as cell density and assay duration. The data presented here is for comparative purposes.

Deciphering the Mechanisms of Action: A Deeper Dive

The anticancer activity of quinoline derivatives stems from their ability to interact with a multitude of molecular targets. Understanding these mechanisms is crucial for their rational design and clinical application.

Targeting Receptor Tyrosine Kinases

A significant number of quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] Overexpression or mutation of these receptors is a common driver of tumor growth and proliferation in various cancers. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoline-based compounds.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many quinoline derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][7] This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway Quinoline Quinoline Derivative Bax Bax (Pro-apoptotic) Quinoline->Bax Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibition CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by quinoline derivatives.

Experimental Methodologies for Efficacy Evaluation

The assessment of the anticancer efficacy of novel compounds relies on a battery of well-established in vitro assays. Below are the standard protocols for determining cytotoxicity and elucidating the mechanism of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., quinoline derivative) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizer D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins, such as cleaved PARP and caspases, which are hallmarks of apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

Quinoline-based compounds represent a highly versatile and promising class of anticancer agents with the potential to overcome some of the limitations of current therapies. Their diverse mechanisms of action, including the inhibition of key oncogenic pathways and the induction of apoptosis, underscore their therapeutic potential. While many quinoline derivatives have shown remarkable preclinical activity, further research is needed to optimize their pharmacokinetic properties, improve their selectivity, and validate their efficacy in in vivo models and ultimately in clinical trials. The continued exploration of this chemical scaffold holds great promise for the future of cancer treatment.

References

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • Wang, Y., et al. (2021).
  • Sharma, S., Singh, S., & Yadav, D. (2023).
  • Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research, 7(12), 4646-4669.
  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(45), 32973-32989.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(32), 17766-17801.
  • Aly, A. A., & Mohamed, Y. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32045-32066.
  • Kumar, A., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). Molecules, 30(12), 3456.
  • Banoglu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3894.
  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. (n.d.). PubMed.
  • Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. (2025). Chemical Biology & Drug Design.

Sources

Comparative

Comparative Guide: Cross-Reactivity Profile of the 5-(Quinolin-6-yl)-1,2-oxazol-3-amine Scaffold (Menin-MLL Inhibitors)

Executive Summary The chemical structure 5-(Quinolin-6-yl)-1,2-oxazol-3-amine represents the core pharmacophore of the highly potent "VTP" and "SNDX" series of Menin-MLL inhibitors, most notably Revumenib (SNDX-5613) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemical structure 5-(Quinolin-6-yl)-1,2-oxazol-3-amine represents the core pharmacophore of the highly potent "VTP" and "SNDX" series of Menin-MLL inhibitors, most notably Revumenib (SNDX-5613) and its preclinical precursor VTP-50469 .

Unlike early-generation peptidomimetics or thienopyrimidines, this scaffold offers oral bioavailability and picomolar affinity (


 pM) for the Menin-KMT2A (MLL1) interface. However, its cross-reactivity profile is distinct: while it is exceptionally selective against the kinome and epigenetic writers (e.g., DOT1L), it carries a specific liability for hERG channel inhibition  (QTc prolongation) and CYP3A4 metabolic susceptibility .

This guide provides a rigorous comparison of this scaffold against standard alternatives (MI-3454, MI-2) to assist in experimental design and lead optimization.

Molecular Identity & Mechanism

The "5-(Quinolin-6-yl)-1,2-oxazol-3-amine" moiety acts as the "warhead" that mimics the high-affinity MBM1 (Menin-Binding Motif 1) of the MLL1 protein. It inserts into the central pocket of Menin, displacing the MLL fusion protein complex.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the specific node disruption caused by this scaffold within the leukemogenic chromatin complex.

MeninPathway Menin Menin (Scaffold) Complex Menin-MLL Complex Menin->Complex Binds MLL_Fusion MLL-Fusion (KMT2A-r) MLL_Fusion->Complex Chromatin Chromatin Binding (Promoters) Complex->Chromatin Recruits DOT1L Diff Differentiation & Apoptosis Complex->Diff Loss of Binding Inhibitor Quinolin-Isoxazolamine (VTP-50469/Revumenib) Inhibitor->Menin Competing Ligand (Ki < 1nM) Inhibitor->Complex Displaces HOXA9 HOXA9 / MEIS1 Expression Chromatin->HOXA9 Upregulates Leukemia Leukemic Maintenance (Differentiation Block) HOXA9->Leukemia

Caption: Disruption of the Menin-MLL interface by Quinolin-Isoxazolamine inhibitors prevents HOXA9/MEIS1 upregulation, forcing leukemic cells into differentiation.

Cross-Reactivity & Selectivity Profile

A. Primary Target Selectivity (On-Target)

The Quinolin-Isoxazolamine scaffold is highly specific for the Menin pocket.

  • Affinity:

    
     nM (typically 100–200 pM for optimized leads like VTP-50469).
    
  • Epigenetic Selectivity: Does not inhibit DOT1L, WDR5, or LSD1 directly. It functionally phenocopies DOT1L inhibition by removing the MLL complex from chromatin, but without direct enzymatic inhibition.

B. Off-Target Liabilities (Safety & Toxicity)

Researchers must account for two major cross-reactivity issues with this scaffold:

  • hERG Channel Blockade (QTc Prolongation):

    • Observation: Clinical data from Revumenib (AUGMENT-101 trial) indicates QTc prolongation is a dose-limiting toxicity.

    • Mechanism:[1][2][3][4][5][6] The lipophilic nature of the quinoline-isoxazole tail interacts with the hERG potassium channel pore.

    • Experimental Implication: In vitro safety profiling (hERG patch-clamp) is mandatory for any derivative of this scaffold.

  • CYP3A4 Interaction:

    • Observation: These molecules are often substrates for CYP3A4.

    • Experimental Implication: In vivo experiments (mouse/rat) often require co-administration of a CYP inhibitor (e.g., Ritonavir) or the use of specific formulations to maintain exposure.

Comparative Analysis: Alternatives

The following table contrasts the Quinolin-Isoxazolamine scaffold (Subject) against the Thienopyrimidine class (Academic Standard) and Peptidomimetics (Historical).

FeatureQuinolin-Isoxazolamine (Subject)Thienopyrimidine (Alternative)Peptidomimetic (Legacy)
Representative VTP-50469 / Revumenib MI-3454 / MI-136 MI-2 / M-525
Scaffold Core 5-(Quinolin-6-yl)-1,2-oxazol-3-amineThienopyrimidineMBM1 Mimic Peptide
Binding Mode Reversible, CompetitiveReversible, CompetitiveReversible
Potency (

)
< 20 nM (Cellular)~50–100 nM (Cellular)> 400 nM (Cellular)
Metabolic Stability Moderate (CYP3A4 Substrate)Low/ModerateVery Low (Rapid degradation)
hERG Liability High (Class risk)LowLow
Oral Bioavailability Yes (High)Yes (Moderate)No (IV/IP only)
Primary Use Clinical Development / In Vivo EfficacyAcademic Tool / In Vitro ProbeCrystallography / Early Proof

Expert Insight: If your goal is in vivo tumor regression in PDX models, the Quinolin-Isoxazolamine scaffold is superior due to bioavailability. If your goal is purely in vitro mechanistic study without risking hERG-related toxicity in sensitive cell lines, MI-3454 is a safer, well-validated alternative.

Experimental Protocols

To validate the cross-reactivity and potency of this scaffold, the following self-validating protocols are recommended.

Protocol A: TR-FRET Competition Assay (Biochemical Potency)

Why this works: Unlike ELISA, TR-FRET avoids wash steps that can disrupt rapid-off-rate PPI inhibitors. It measures the displacement of a fluorophore-labeled MLL peptide from Menin in solution.

  • Reagents:

    • Recombinant Human Menin (GST-tagged).

    • MLL1 peptide (residues 4-43) labeled with Fluorescein (FITC).

    • Terbium (Tb)-labeled anti-GST antibody (FRET donor).

  • Workflow:

    • Mix: 10 nM Menin-GST + 2 nM Tb-anti-GST Ab in Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% Triton X-100).

    • Add: Serial dilutions of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine analog (Test) or MI-3454 (Control).

    • Add: 15 nM MLL1-FITC peptide (FRET acceptor).

    • Incubate: 1 hour at Room Temperature (protect from light).

  • Read: Measure emission at 520 nm (FITC) and 495 nm (Tb) after 340 nm excitation.

  • Validation: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the MLL peptide.

    • Success Criteria: Z' factor > 0.7; Control

      
       matches literature (~10-20 nM for VTP-50469).
      
Protocol B: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Why this works: Confirms the compound enters the cell and binds Menin in the nuclear environment, distinguishing it from non-specific toxic compounds.

  • Cell Line: MOLM-13 (MLL-AF9 fusion) or MV4;11.

  • Treatment: Treat

    
     cells with 100 nM inhibitor or DMSO for 2 hours.
    
  • Heating: Aliquot cells into PCR tubes. Heat at a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool, lyse with freeze-thaw cycles (x3) in liquid nitrogen.

  • Detection: Centrifuge (20,000 x g, 20 min) to pellet denatured proteins. Run supernatant on Western Blot probing for Menin .

  • Result: The inhibitor should stabilize Menin, shifting the aggregation temperature (

    
    ) higher compared to DMSO.
    

Screening Workflow Diagram

The following Graphviz diagram outlines the optimal screening cascade to filter this scaffold for efficacy while flagging the known hERG liability early.

ScreeningCascade Library Scaffold Library (Quinolin-Isoxazolamine) Biochem TR-FRET (Kd < 1nM) Library->Biochem Hit ID Cellular Cell Proliferation (MOLM-13 vs HL-60) Biochem->Cellular Potency Selectivity Selectivity Check (>100x Window) Cellular->Selectivity Specificity Safety hERG Patch Clamp (CRITICAL STEP) Selectivity->Safety Liability Screen Safety->Library SAR Optimization (Reduce Lipophilicity) InVivo PDX Efficacy (Oral Dosing) Safety->InVivo Pass (>10µM margin)

Caption: Critical screening path. Note the feedback loop from hERG safety testing, which is the primary failure mode for this chemical class.

References

  • Krivtsov, A. V., et al. (2019). "A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia."[7] Cancer Cell.

    • Key Data: Establishes VTP-50469 (Quinolin-Isoxazolamine scaffold) as the premier in vivo tool.
  • Issa, G. C., et al. (2023). "The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia."[2][8] Nature.

    • Key Data: Clinical validation of the scaffold and document
  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell.

    • Key Data: Characterization of the Thienopyrimidine (MI-series)
  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology.

    • Key Data: Foundation of Menin-MLL inhibition and early peptidomimetics.

Sources

Validation

Reproducibility of experiments using 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

Reproducibility Guide: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in Kinase Inhibitor Discovery Part 1: Executive Summary & Technical Positioning 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (CAS: 1482213-28-4) is a critical pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in Kinase Inhibitor Discovery

Part 1: Executive Summary & Technical Positioning

5-(Quinolin-6-yl)-1,2-oxazol-3-amine (CAS: 1482213-28-4) is a critical pharmacophore scaffold used primarily in the synthesis and development of Type II Kinase Inhibitors and Fragment-Based Drug Discovery (FBDD) campaigns. Its structural motif—an amino-isoxazole linked to a quinoline ring—is designed to exploit the ATP-binding pocket (hinge region) and the hydrophobic back-pocket (DFG-out conformation) of receptor tyrosine kinases (RTKs) such as FLT3 , c-Kit , and PDGFR .

This guide addresses the reproducibility challenges associated with using this compound as a chemical probe or starting block. Researchers often encounter variability due to pH-dependent solubility , regioisomeric impurities during synthesis, and fluorescence interference in biochemical assays.

Part 2: Comparative Analysis of Alternatives

To objectively evaluate the utility of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, we compare it against established "Gold Standard" inhibitors and alternative scaffolds.

Table 1: Performance Comparison of Kinase Inhibitor Scaffolds

Feature5-(Quinolin-6-yl)-1,2-oxazol-3-amine Quizartinib (AC220) (Alternative 1)3-Amino-5-phenylisoxazole (Alternative 2)
Role Scaffold / Fragment / IntermediateClinical Drug (FLT3 Inhibitor)Basic Scaffold Control
Potency (IC50) Low µM (Fragment range)< 1 nM (Optimized)> 100 µM (Inactive/Weak)
Solubility (pH 7.4) Low (< 10 µM) - Aggregation proneModerate (Formulated)Moderate
Selectivity Promiscuous (binds many kinases)Highly Selective (Type II)Non-selective
Assay Interference High (Quinoline fluorescence)LowLow
Primary Use Library synthesis, Fragment screeningPositive Control, ValidationNegative Control, Linker optimization

Expert Insight:

  • Why choose the Quinoline-Isoxazole? It offers superior Ligand Efficiency (LE) compared to the phenyl-isoxazole analog due to the additional hydrogen bond acceptor (quinoline nitrogen) which can interact with the hinge region residues (e.g., Cys residue in FLT3).

  • The Reproducibility Trap: Unlike Quizartinib, which is a fully optimized molecule, the 5-(Quinolin-6-yl)-1,2-oxazol-3-amine scaffold is prone to non-specific aggregation in biochemical assays if not properly solubilized, leading to false positives (pan-assay interference).

Part 3: Scientific Integrity – Mechanisms & Pathways

Mechanism of Action: Type II Kinase Inhibition

This scaffold is a precursor to inhibitors that stabilize the inactive conformation (DFG-out) of kinases. The amino-isoxazole moiety typically forms hydrogen bonds with the kinase "hinge" region, while the quinoline ring extends into the solvent-exposed area or hydrophobic pocket, depending on substitution.

Key Signaling Pathway: FLT3/STAT5 Axis Inhibitors derived from this scaffold block the autophosphorylation of FLT3, preventing the recruitment of downstream effectors.

FLT3_Signaling FLT3 FLT3 Receptor (Mutant/WT) STAT5 STAT5 FLT3->STAT5 Phosphorylation Inhibitor Scaffold-Derived Inhibitor Inhibitor->FLT3 Blocks ATP Binding (Type II Inhibition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation Inhibitor->Proliferation Inhibits pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus (Transcription) pSTAT5->Nucleus Translocation Nucleus->Proliferation Gene Expression (e.g., Cyclin D1)

Caption: Schematic of the FLT3 signaling cascade. The scaffold-derived inhibitor blocks ATP binding, preventing STAT5 phosphorylation and driving the cell toward apoptosis.

Part 4: Experimental Protocols for Reproducibility

To ensure data integrity, follow these self-validating protocols.

Protocol 1: Solubility & Stock Preparation (Critical Step)

The quinoline nitrogen (pKa ~4.9) makes solubility highly pH-dependent. Standard PBS (pH 7.4) often leads to precipitation.

  • Solvent Choice: Dissolve 5-(Quinolin-6-yl)-1,2-oxazol-3-amine in 100% DMSO to create a 10 mM master stock.

    • Validation: Vortex for 2 minutes. Sonicate for 5 minutes at room temperature. Visual inspection must show no particulates.

  • Intermediate Dilution: Do not dilute directly into aqueous media. Prepare a 10x working solution in 10% DMSO/Water .

  • Final Assay Buffer: Dilute the 10x stock 1:10 into the assay buffer (e.g., HEPES pH 7.5).

    • Checkpoint: Final DMSO concentration should be ≤ 1%. If precipitation occurs (turbidity), add 0.01% Triton X-100 to the buffer to prevent aggregation-based false positives.

Protocol 2: Quality Control via LC-MS

Regioisomers (3-amino vs 5-amino) are common impurities in isoxazole synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

    • Acceptance Criteria: Purity > 95%. The 3-amino isomer typically elutes earlier than the 5-amino isomer due to polarity differences.

Protocol 3: Fluorescence Interference Check

Quinoline derivatives can fluoresce, interfering with FRET or TR-FRET assays (e.g., LanthaScreen).

  • Setup: Prepare a dilution series of the compound (0.1 nM to 10 µM) in assay buffer without the enzyme/fluorophore.

  • Measurement: Read fluorescence at the assay's excitation/emission wavelengths (e.g., Ex 340nm / Em 495nm).

  • Analysis: If signal intensity increases with compound concentration, the compound is an optical interferer .

    • Correction: Use a radiometric assay (e.g., ADP-Glo ) or a shifted-wavelength assay (e.g., AlphaScreen) to validate results.

Part 5: References

  • Smith, C. C., et al. "Validation of FLT3 kinase inhibitors in clinical development." Nature Reviews Drug Discovery, 2019. Link

  • LGC Standards. "5-(Quinolin-6-yl)-1,2-oxazol-3-amine Product Information." LGC Standards, 2024. Link

  • Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. The following protocols are synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. The following protocols are synthesized from established best practices for handling hazardous chemical waste and data from structurally related compounds. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. The guidance herein is based on the hazard profiles of its constituent moieties: quinoline and oxazole.[1][2] It is imperative that users conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This compound should be treated as hazardous waste in the absence of definitive data to the contrary.[3]

Hazard Identification and Risk Assessment

Understanding the potential hazards of a research chemical is the foundation of safe handling and disposal.[4][5] The structure of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine combines a quinoline ring system with an amino-oxazole moiety. Quinoline and its derivatives are known for their potential toxicity, including carcinogenicity and mutagenicity, and are harmful to aquatic life.[6][7][8] Amino-heterocyclic compounds can also present significant health risks.[9][10] Therefore, this compound must be handled with extreme caution.

Inferred Hazard Profile Summary

Hazard ClassificationBasis from Analogous CompoundsDisposal Implications
Acute Toxicity (Oral, Dermal) Quinoline derivatives are often harmful or toxic if swallowed or in contact with skin.[1][7][11]All waste, including contaminated PPE and labware, must be treated as hazardous. Avoid skin contact and ingestion.
Skin/Eye Irritation Analogous heterocyclic compounds can cause serious skin and eye irritation.[1][2][11]Mandates the use of comprehensive PPE. Waste containers must be robust and securely sealed to prevent leaks.
Carcinogenicity/Mutagenicity Quinoline is suspected of causing genetic defects and may cause cancer.[1][7][8]Long-term exposure risks necessitate strict handling protocols. Waste should not be incinerated by unauthorized personnel.
Aquatic Toxicity Quinoline is toxic to aquatic life with long-lasting effects.[6][7]Direct disposal to drains or general trash is strictly prohibited to prevent environmental contamination.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to minimize exposure risk during handling and disposal procedures.[12][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are required. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[12]

  • Eye/Face Protection: Tightly fitting safety goggles with side shields are mandatory. A face shield should be used in addition to goggles when there is a splash hazard.[13][14]

  • Skin and Body Protection: A full-sleeved laboratory coat must be worn at all times.[13] For handling larger quantities or managing spills, chemical-resistant clothing may be necessary.

  • Respiratory Protection: All handling and waste consolidation procedures should be performed within a certified chemical fume hood to minimize inhalation risk.[5][12]

Step-by-Step Disposal Protocol

The disposal of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management approach.[15][16]

Step 1: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the first and most critical step.[2][17]

  • Methodology:

    • Inventory All Components: Before disposal, identify every chemical constituent in the waste stream containing 5-(Quinolin-6-yl)-1,2-oxazol-3-amine.

    • Segregate Waste Streams:

      • Solid Waste: Collect dry waste, such as contaminated gloves, weighing papers, and paper towels, in a dedicated, plastic-lined container.

      • Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a separate, approved hazardous waste container.[3]

      • Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container.

    • Do Not Mix: Never mix this waste stream with incompatible chemicals (e.g., strong oxidizers, acids) or with non-hazardous waste.[17]

Step 2: Waste Containerization

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.[2][13]

  • Methodology:

    • Select an Appropriate Container: Use only approved hazardous waste containers, typically made of high-density polyethylene (HDPE) or glass, ensuring they are compatible with all components of the waste.[3]

    • Inspect the Container: Ensure the container is free of cracks or defects and has a secure, leak-proof lid.

    • Maintain Headspace: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[2]

    • Keep Closed: The container must remain tightly sealed at all times except when waste is actively being added.[3]

Step 3: Accurate Waste Labeling

Clear and accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[2][5]

  • Methodology:

    • Affix Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3]

    • Complete All Fields: The label must include:

      • The words "Hazardous Waste" .[2]

      • The full chemical name: "5-(Quinolin-6-yl)-1,2-oxazol-3-amine" and all other constituents with their approximate concentrations.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first waste was added).

      • The name and contact information of the principal investigator or laboratory.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by trained EHS personnel.

  • Methodology:

    • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[2][3]

    • Use Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[3]

    • Adhere to Accumulation Limits: Follow institutional and federal guidelines regarding the maximum volume of waste and accumulation time allowed in an SAA.[2]

Step 5: Arranging for Final Disposal

Final disposal must be handled by licensed professionals.

  • Methodology:

    • Request Pickup: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[2]

    • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste transporter.

    • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[18]

Emergency Procedures: Spills and Exposure

In the event of an accident, a calm and prepared response is essential.[14]

  • Small Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[9]

    • Decontaminate the area and report the incident to the laboratory supervisor.

  • Large Spills (Outside of a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team or EHS department from a safe location.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention immediately.[19]

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine waste.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Containerization & Storage cluster_2 Phase 3: Final Disposal A Waste Generation (Solid or Liquid) B Characterize Waste Stream (Identify all components) A->B C Segregate Waste (No mixing with incompatibles) B->C D Select Approved Hazardous Waste Container C->D E Affix 'Hazardous Waste' Label & Complete All Fields D->E F Store in Secondary Containment in Designated SAA E->F G Container Full or Ready for Disposal? F->G H Submit Pickup Request to EHS Office G->H Yes I Disposal by Licensed Hazardous Waste Contractor H->I Spill Spill or Exposure Occurs Emergency Follow Emergency Procedures Spill->Emergency

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Quinolin-6-yl)-1,2-oxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(Quinolin-6-yl)-1,2-oxazol-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.